4-Butoxy-2,3-difluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTTYLLNVHBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598113 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136239-68-4 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Butoxy-2,3-difluorophenol. Due to the limited availability of experimental data for this specific compound in public literature and safety data sheets[1], this guide also includes data for structurally related compounds to offer a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are provided to assist in the empirical characterization of this and similar molecules.
Core Physical Properties
Table 1: Known and Calculated Properties of this compound
| Property | Value | Source |
| CAS Number | 136239-68-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂F₂O₂ | Inferred |
| Molecular Weight | 202.20 g/mol | Calculated |
In the absence of specific experimental data for this compound, the following table presents the physical properties of structurally analogous compounds. This information can serve as a valuable reference for estimating the potential properties of the target compound.
Table 2: Physical Properties of Structurally Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 39-42 | 54 @ 25 mmHg |
| 2,4-Difluorophenol | 367-27-1 | 130.09 | 29-32 | 149-151 |
| 4-n-Butoxy-2,6-difluorophenol | 1373920-65-0 | 202.20 | Not Available | Not Available |
| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | 174.15 | Not Available | Not Available |
Experimental Protocols
For researchers synthesizing or working with this compound, the following are generalized, standard laboratory protocols for the determination of its key physical properties.
Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity.[4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry watch glass. The sample should be crushed into a fine powder using a spatula or mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2°C.
Determination of Boiling Point
The boiling point provides information about the volatility of a liquid compound.[7][8][9][10]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in the small test tube.
-
Capillary Inversion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or clamp, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath.
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
-
Data Recording: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological studies.[11][12][13]
Apparatus:
-
Small test tubes
-
Graduated pipette or burette
-
Spatula (for solid samples)
-
Vortex mixer or stirring rod
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Sample Preparation: A pre-weighed small amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A known volume of the first solvent (e.g., 1 mL) is added to the first test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 60 seconds).
-
Observation: The sample is observed to determine if it has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.
-
Incremental Solvent Addition: If the sample is not fully dissolved, the solvent can be added in small, measured increments with continued agitation until the solid is completely dissolved. The total volume of solvent required is then recorded.
-
Repeat for Other Solvents: This process is repeated with a new sample for each of the selected solvents.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound like this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound - 苯化合物 - 西典实验 [seedior.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 4-Butoxy-2,3-difluorophenol, a fluorinated aromatic compound of interest in synthetic chemistry. Given the importance of fluorinated building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials, this guide provides detailed information on the compound's properties, synthesis, and potential applications.
Core Compound Data and Properties
This compound is a substituted phenol derivative. The strategic placement of two fluorine atoms on the aromatic ring, combined with a butoxy group, imparts unique electronic properties and lipophilicity that make it a valuable intermediate for designing complex target molecules.
| Identifier | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 136239-68-4 | [1] |
| Molecular Formula | C₁₀H₁₂F₂O₂ | |
| Molecular Weight | 202.20 g/mol | |
| SMILES | CCCCOC1=C(C(=C(C=C1)O)F)F | |
| Purity | ≥97% | [1] |
Note: Physicochemical data for this specific compound is not widely published. Data is based on standard chemical calculations and supplier information.
Synthesis and Experimental Protocols
The most direct and established method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. The key starting material for this synthesis is 2,3-difluorophenol.
Protocol 1: Synthesis of Precursor 2,3-Difluorophenol
One established method for synthesizing the 2,3-difluorophenol precursor involves a Grignard-based approach starting from a difluorinated aromatic precursor like 2,3-difluorobromobenzene.[2] This pathway includes the formation of a Grignard reagent, reaction with a borate ester, and subsequent hydrolysis and oxidation to yield the phenol.[2]
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the alkylation of 2,3-difluorophenol with 1-bromobutane. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile.[3][4]
Materials:
-
2,3-Difluorophenol (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-difluorophenol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Alkylation: Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Williamson Ether Synthesis workflow for this compound.
Application Pathway Diagram
Fluorinated phenols are versatile building blocks in medicinal and materials chemistry. The unique properties of the 2,3-difluoro-4-butoxy substitution pattern can be leveraged to create novel molecules with enhanced properties.
Caption: Potential applications derived from the this compound scaffold.
References
Spectroscopic and Synthetic Profile of 4-Butoxy-2,3-difluorophenol: A Technical Guide
Introduction
4-Butoxy-2,3-difluorophenol is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. The introduction of fluorine atoms and a butoxy group onto the phenol scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis and subsequent characterization. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following data has been predicted based on the known spectroscopic characteristics of analogous compounds, namely 2,3-difluorophenol and 4-butoxyphenol. These predictions are grounded in the principles of substituent effects on spectroscopic properties.
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 6.85 - 6.75 | m | Aromatic H |
| ~ 6.70 - 6.60 | m | Aromatic H |
| ~ 5.40 | br s | -OH |
| ~ 4.00 | t | -OCH₂- |
| ~ 1.80 | m | -OCH₂CH₂- |
| ~ 1.50 | m | -CH₂CH₃ |
| ~ 0.98 | t | -CH₃ |
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F Coupling) | Assignment |
| ~ 150.0 - 148.0 | dd | C-F |
| ~ 145.0 - 143.0 | dd | C-F |
| ~ 142.0 - 140.0 | t | C-O (butoxy) |
| ~ 140.0 - 138.0 | t | C-OH |
| ~ 118.0 - 116.0 | d | Aromatic CH |
| ~ 112.0 - 110.0 | d | Aromatic CH |
| ~ 69.0 | s | -OCH₂- |
| ~ 31.0 | s | -OCH₂CH₂- |
| ~ 19.0 | s | -CH₂CH₃ |
| ~ 14.0 | s | -CH₃ |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| 1300 - 1200 | Strong | Aryl Ether C-O Stretch |
| 1250 - 1000 | Strong | C-F Stretch |
Predicted Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 203 | 11.1 | [M+1]⁺ Isotope Peak |
| 145 | 40 | [M - C₄H₉]⁺ |
| 117 | 25 | [M - C₄H₉ - CO]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound from 2,3-difluorophenol and 1-bromobutane.[1][2][3][4][5]
-
Materials:
-
2,3-difluorophenol
-
1-bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7][8][9][10][11][12]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6][8][9][10][11][12]
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.[7][13][14][15]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is expected to be a liquid or low-melting solid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[16][17][18][19][20]
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.[16][17][18][19][20]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.[21][22][23][24][25]
-
Ionization: Utilize electron ionization (EI) at 70 eV.[21][22][23][24][25]
-
Analysis: The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.[21][22][23][24][25]
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. How To [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 15. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. mmrc.caltech.edu [mmrc.caltech.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. youtube.com [youtube.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. rsc.org [rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
4-Butoxy-2,3-difluorophenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides the core physicochemical properties of 4-Butoxy-2,3-difluorophenol, a fluorinated organic compound of interest in various research and development applications. The data presented herein is compiled from established chemical information sources.
Core Molecular Information
The fundamental molecular identifiers and properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and material specification.
| Identifier | Value |
| Molecular Formula | C10H12F2O2[1][2] |
| Molecular Weight | 202.2 g/mol [1] |
| CAS Number | 136239-68-4[1][3] |
Elucidation of Physicochemical Properties
The experimental protocols for determining the molecular weight and formula of a compound like this compound typically involve a combination of mass spectrometry and elemental analysis.
Experimental Workflow: Molecular Identity Confirmation
Caption: Workflow for determining molecular weight and formula.
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, which is used to deduce the molecular formula.
Elemental Analysis: This method involves combusting the compound and quantifying the resulting combustion products (carbon dioxide, water, etc.) to determine the percentage composition of each element (carbon, hydrogen, oxygen). This data is used to calculate the empirical formula, which is then compared with the molecular formula suggested by mass spectrometry.
Due to the nature of the inquiry, which focuses on fundamental molecular properties, information regarding signaling pathways is not applicable.
References
IUPAC name for 4-Butoxy-2,3-difluorophenol
An In-depth Technical Guide to 4-Butoxy-2,3-difluorophenol
This technical guide provides comprehensive information on this compound, a key fluorinated organic intermediate. It is intended for researchers, scientists, and professionals involved in drug development, agrochemical synthesis, and material science. This document covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, its role as a synthetic building block, and essential safety information.
Chemical Identity and Properties
The accepted IUPAC name for the compound is This compound . It belongs to the class of aromatic compounds, specifically a difluorinated alkyl aryl ether. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable synthon.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | Internal |
| CAS Number | 136239-68-4 | [1] |
| Molecular Formula | C₁₀H₁₂F₂O₂ | [2] |
| Molecular Weight | 202.20 g/mol | [2] |
| Physical Form | Solid (Predicted) | [2] |
| Purity | ≥96-97% (Typical) | [1][3] |
Note: Molecular formula and weight are based on the isomeric compound 4-n-Butoxy-2,6-difluorophenol, as they share the same composition.[2]
Safety and Handling
This compound is a chemical intermediate intended for research and development purposes.[1] Users must adhere to standard laboratory safety practices, including the use of a chemical fume hood, personal protective equipment (PPE), and ensuring adequate ventilation.[1]
Table 2: GHS Hazard Information (Inferred from Analogous Compounds)
| Hazard Class | Statement | Precautionary Codes (Examples) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
Note: This data is based on the GHS classification for the closely related analog 4-Ethoxy-2,3-difluorophenol and should be used for guidance only.[4] A substance-specific safety data sheet (SDS) should always be consulted.
Handling and Storage:
-
Handling: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Use in a well-ventilated area or under a chemical fume hood.[1] Keep away from heat, sparks, and open flames.[5] Take measures to prevent the buildup of electrostatic charge.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]
Experimental Protocols: Synthesis
The most direct and common method for preparing this compound is via the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of the starting phenol, 2,3-difluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic butyl halide, such as 1-bromobutane.[5][6][7]
Proposed Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous aryl ethers.[6][8]
Materials and Reagents:
-
2,3-Difluorophenol (1.0 eq)
-
1-Bromobutane (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkyl Halide Addition: Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, ~60-80°C) and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude this compound by column chromatography on silica gel.
Applications and Workflow Visualization
This compound is not typically an end-product but rather a versatile intermediate. The difluorophenol moiety serves as a key structural motif in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[4][9] Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.
Synthesis Workflow Diagram
The following diagram illustrates the proposed Williamson ether synthesis workflow.
Caption: Williamson ether synthesis workflow for this compound.
Role as a Synthetic Building Block
This compound is a strategic building block that combines three key structural features: a stable aromatic core, reactivity-modulating fluorine atoms, and a functionalizable butoxy side-chain. This combination makes it a valuable precursor for creating diverse and complex target molecules.
Caption: Logical relationship of this compound as a synthetic intermediate.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 4-n-Butoxy-2,6-difluorophenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound - 苯化合物 - 西典实验 [seedior.com]
- 4. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. francis-press.com [francis-press.com]
- 9. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Butoxy-2,3-difluorophenol in Organic Solvents
Introduction
4-Butoxy-2,3-difluorophenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Its molecular structure, featuring a polar hydroxyl group, two electronegative fluorine atoms, a benzene ring, and a nonpolar butoxy group, results in complex solubility behavior. Understanding its solubility in various organic solvents is critical for process design, purification, formulation, and drug development. This technical guide outlines the predicted solubility profile of this compound and provides a detailed methodology for its empirical determination.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of this compound possesses both polar and non-polar characteristics.
-
Polar Moieties: The phenolic hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[3] The two fluorine atoms at the 2 and 3 positions are strongly electronegative, creating significant bond dipoles which contribute to the overall molecular polarity.
-
Non-Polar Moieties: The benzene ring is inherently hydrophobic.[3] The n-butoxy group (-O(CH₂)₃CH₃) is a moderately large, non-polar alkyl chain that significantly increases the molecule's lipophilicity. This butoxy group is expected to enhance solubility in non-polar and weakly polar organic solvents.[4]
Prediction: It is anticipated that this compound will exhibit good solubility in a broad range of organic solvents, from moderately polar to non-polar. Its solubility in highly polar solvents like water is expected to be low due to the influence of the large hydrophobic butoxy group and the aromatic ring. Conversely, it should be readily soluble in solvents like ethers, ketones, and chlorinated hydrocarbons.
Predicted Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at ambient temperature. These predictions are based on the structural analysis and general principles of solubility for substituted phenols.[3][5][6]
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Sparingly Soluble | The molecule's polarity from the -OH and -F groups may limit solubility in purely aliphatic hydrocarbons. |
| Toluene | Soluble | The aromatic ring of toluene interacts favorably with the molecule's benzene ring (π-π stacking), and it can accommodate some polarity. | |
| Polar Aprotic | Dichloromethane | Soluble | Effective at solvating both the non-polar butoxy chain and the polar regions of the molecule. |
| Diethyl Ether | Soluble | The ether can accept a hydrogen bond from the phenolic -OH group, and its alkyl groups solvate the butoxy chain. | |
| Tetrahydrofuran (THF) | Very Soluble | Similar to diethyl ether but more polar, making it an excellent solvent for molecules with both polar and non-polar features. | |
| Ethyl Acetate | Soluble | Can accept a hydrogen bond and has both polar and non-polar character. | |
| Acetone | Soluble | A polar aprotic solvent capable of accepting hydrogen bonds and solvating the aromatic ring. | |
| Polar Protic | Methanol | Soluble | Can both donate and accept hydrogen bonds, interacting strongly with the phenolic hydroxyl group. |
| Ethanol | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. | |
| Isopropanol | Soluble | The slightly larger alkyl group compared to ethanol may further enhance solvation of the butoxy chain. |
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[7][8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with airtight seals
-
Constant temperature orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the settled solid.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 g solvent, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask method.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Difluorophenols
This technical guide offers a comprehensive analysis of the profound electron-withdrawing effects of fluorine substituents in difluorophenols. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] Understanding the interplay of inductive and resonance effects is critical for leveraging these properties in drug design and development. This document provides key data, detailed experimental protocols, and visual workflows to support advanced research in this area.
The Dual Electronic Nature of Fluorine
The influence of fluorine on an aromatic ring is a balance of two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[2][3] This polarization of the carbon-fluorine bond decreases the electron density of the aromatic ring, significantly impacting the acidity of the phenolic hydroxyl group.[4]
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring.[3] This electron-donating resonance effect partially counteracts the strong inductive withdrawal.[3] Although fluorine is a weak π-donor, this effect is crucial for understanding its influence on reactivity and substitution patterns.[3][5]
The net result is that fluorine is deactivating overall due to its dominant inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediates.[5]
Caption: The dual electronic effects of fluorine on a phenol ring.
Quantitative Physicochemical Data
The electron-withdrawing properties of fluorine atoms have a quantifiable impact on the physicochemical characteristics of difluorophenols. The position of the fluorine atoms significantly alters these values.
| Property | 2,6-Difluorophenol | 3,5-Bis(trifluoromethyl)phenol | 2,3,5,6-Tetrafluorophenol | Pentafluorophenol | Phenol (Reference) |
| pKa | 7.34[6] | 8.03[6] | 5.67[6] | 5.55[6] | ~10.0[7] |
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -F | 0.34[8] | 0.05[8] |
| -CF₃ | 0.44[8] | 0.57[8] |
| Compound | ¹⁹F NMR Chemical Shift (ppm) |
| 1,2-Difluorobenzene | Referenced data available[9] |
| 2,4,5-Trifluorophenol | F-2: -147.1, F-4: -153.5, F-5: -143.7[10] |
Applications in Drug Discovery
The unique properties imparted by fluorine make difluorophenol moieties valuable in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic breakdown by enzymes like Cytochrome P450, which can increase a drug's half-life.[4][11]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing a drug's potency.[1][2]
-
Modified Acidity (pKa): The increased acidity of the phenol group can alter a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to bind to target proteins.[2][4]
-
Improved Bioavailability: By modifying lipophilicity and basicity, fluorine substitution can enhance a molecule's ability to cross cell membranes and reach its site of action.[2][11]
A prominent example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID) containing a 2,4-difluorophenyl group.[12] Diflunisal inhibits cyclooxygenase (COX) enzymes, blocking the synthesis of prostaglandins that mediate inflammation.[12]
Caption: Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.[12]
Experimental Protocols
Synthesis of 2,4-Difluorophenol via Diazotization
This protocol describes the synthesis of 2,4-difluorophenol from 2,4-difluoroaniline, a common and scalable method.[13][14]
Materials:
-
2,4-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O), Ice
-
Copper(II) Sulfate (CuSO₄) (optional catalyst)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Methodology:
-
Preparation of Amine Salt: In a reaction vessel, cautiously add 2,4-difluoroaniline to a solution of concentrated sulfuric acid in water while maintaining a low temperature with an ice bath. Stir until the amine fully dissolves to form the ammonium salt.[13]
-
Diazotization: Cool the amine salt solution to 0-5 °C in an ice-salt bath. Separately, prepare a solution of sodium nitrite in cold water. Add the NaNO₂ solution dropwise to the cold, stirred amine salt solution, ensuring the addition funnel tip is below the liquid surface. The temperature must be strictly maintained between 0 and 5 °C.[13][14] After addition, stir for another 15-20 minutes.[13]
-
Hydrolysis: Gently heat the resulting diazonium salt solution. The diazonium group is unstable and will hydrolyze, releasing nitrogen gas and forming 2,4-difluorophenol. The use of a copper(II) sulfate catalyst can facilitate this step.[13]
-
Work-up and Purification: Once nitrogen evolution ceases, cool the mixture. Extract the 2,4-difluorophenol using an organic solvent like diethyl ether.[13] Combine the organic extracts and wash with water and then a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[13] Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 2,4-difluorophenol.[13]
Caption: Experimental workflow for the synthesis of 2,4-difluorophenol.[13]
pKa Determination by Potentiometric Titration
Methodology:
-
Sample Preparation: Prepare a standard solution of the difluorophenol of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the difluorophenol solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the phenol has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10][15]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the difluorophenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. An internal standard (e.g., trifluorotoluene) may be added for precise chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument for the ¹⁹F nucleus.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to set include the spectral width (which is large for ¹⁹F, often >200 ppm), acquisition time, and relaxation delay.[15][16] For quantitative analysis, a longer relaxation delay (e.g., 5 times T₁) is necessary.[16]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the resulting spectrum. The chemical shifts provide information about the electronic environment of each fluorine atom, and the coupling constants (J-couplings) reveal information about neighboring nuclei (H, F, C).[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. global.oup.com [global.oup.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
Structure-Property Relationships in Alkoxydifluorophenols: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate physicochemical and pharmacological properties. The introduction of fluorine can significantly alter a compound's lipophilicity, acidity (pKa), metabolic stability, and binding affinity. Alkoxydifluorophenols, a class of compounds featuring a phenol ring flanked by two fluorine atoms and substituted with an alkoxy group, represent a scaffold of significant interest for drug development professionals. The interplay between the electron-withdrawing fluorine atoms, the acidic phenolic hydroxyl group, and the variable alkoxy chain provides a rich platform for fine-tuning molecular properties to achieve desired therapeutic outcomes. This technical guide explores the fundamental structure-property relationships (SPRs) of these compounds, offering insights into their synthesis, physicochemical characteristics, and biological activities.
General Synthesis of 4-Alkoxy-2,6-difluorophenols
The synthesis of 4-alkoxy-2,6-difluorophenols can be approached through several routes. A common strategy involves the O-alkylation of a suitable difluorophenol precursor. The process typically begins with a commercially available starting material, such as 2,6-difluoroaniline, which is converted to the corresponding phenol. Subsequent etherification of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions yields the target alkoxydifluorophenol.
Physicochemical Properties and Structure-Property Relationships
The therapeutic efficacy of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For alkoxydifluorophenols, the key properties to consider are acidity (pKa), lipophilicity (logP), and aqueous solubility.
The electronic landscape of the phenol ring is significantly influenced by the two ortho-fluorine atoms. These strongly electronegative atoms inductively withdraw electron density, which stabilizes the corresponding phenoxide anion and thereby increases the acidity (lowers the pKa) of the phenolic proton compared to non-fluorinated analogues.
The lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross biological membranes. The primary modulator of lipophilicity in this series is the length and branching of the 4-alkoxy side chain.
Data Presentation: Physicochemical Properties
The following table presents representative data illustrating the expected trends in physicochemical properties for a homologous series of 4-alkoxy-2,6-difluorophenols. This data is illustrative of established physicochemical principles, where logP increases with the addition of methylene units to the alkyl chain, while the pKa remains relatively constant due to the insulating effect of the ether oxygen.
| Compound ID | R Group (Alkoxy) | Formula | Molecular Weight | pKa (Predicted) | logP (Calculated) |
| ADFP-1 | -OCH₃ (Methoxy) | C₇H₆F₂O₂ | 160.12 | 7.5 | 1.85 |
| ADFP-2 | -OCH₂CH₃ (Ethoxy) | C₈H₈F₂O₂ | 174.15 | 7.5 | 2.35 |
| ADFP-3 | -OCH₂(CH₂)₂CH₃ (n-Butoxy) | C₁₀H₁₂F₂O₂ | 202.20 | 7.6 | 3.35 |
| ADFP-4 | -OCH(CH₃)₂ (Isopropoxy) | C₉H₁₀F₂O₂ | 188.17 | 7.6 | 2.70 |
Note: pKa and logP values are representative estimates to demonstrate trends. Actual experimental values may vary.
This relationship is visually summarized in the following logic diagram.
Biological Activity and Potential Mechanisms
Phenolic compounds are known to interact with a wide range of biological targets, often acting as enzyme inhibitors or modulators of signaling pathways.[1] Their activity is frequently linked to their ability to form hydrogen bonds and engage in aromatic interactions within protein binding sites. For alkoxydifluorophenols, the combination of the hydrogen-bond-donating phenol, the lipophilic alkoxy tail, and the polar fluorine atoms allows for diverse binding interactions.
Data Presentation: Biological Activity
To illustrate a potential structure-activity relationship (SAR), the table below provides hypothetical inhibitory concentrations (IC₅₀) against a representative enzyme, such as a protein kinase. The data reflects a common trend where activity initially increases with lipophilicity (improving target engagement) but then decreases as excessive lipophilicity leads to poor solubility or non-specific binding.
| Compound ID | R Group (Alkoxy) | logP (Calculated) | IC₅₀ (µM, Hypothetical) |
| ADFP-1 | -OCH₃ (Methoxy) | 1.85 | 15.2 |
| ADFP-2 | -OCH₂CH₃ (Ethoxy) | 2.35 | 8.5 |
| ADFP-3 | -OCH₂(CH₂)₂CH₃ (n-Butoxy) | 3.35 | 2.1 |
| ADFP-4 | -OCH(CH₃)₂ (Isopropoxy) | 2.70 | 4.7 |
| ADFP-5 | -OCH₂(CH₂)₄CH₃ (n-Hexoxy) | 4.35 | 9.8 |
Potential Signaling Pathway Modulation: The MAPK/ERK Pathway
Polyphenolic compounds have been reported to modulate various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer. An alkoxydifluorophenol could potentially inhibit one of the key kinases in this cascade, such as MEK or Raf, thereby blocking downstream signaling.
Experimental Protocols
Protocol 1: Determination of logP (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.[7]
-
Preparation of Phases: Prepare n-octanol and water phases that are mutually saturated. Mix equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely for at least another 24 hours.
-
Standard Solution: Prepare a stock solution of the test alkoxydifluorophenol in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add a precise volume of the n-octanol stock solution (e.g., 5 mL) and an equal volume of the water phase (5 mL).
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 2: General Enzyme Inhibition Assay (Kinase Model)
This protocol provides a general framework for assessing the inhibitory activity of alkoxydifluorophenols against a protein kinase using a luminescence-based assay that quantifies ATP consumption.[8]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stock solutions of the kinase enzyme, the specific substrate peptide, and ATP in the assay buffer.
-
Prepare serial dilutions of the test alkoxydifluorophenol compounds in DMSO.
-
-
Assay Procedure (384-well plate):
-
To each well, add 5 µL of the kinase/substrate mixture.
-
Add 50 nL of the test compound from the DMSO plate (or DMSO alone for controls).
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Shake the plate and incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).
-
Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO only) controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
The alkoxydifluorophenol scaffold offers medicinal chemists a versatile tool for drug design. The structure-property relationships are guided by clear and predictable principles: the ortho-difluoro substitution pattern lowers the pKa of the phenolic proton, while the 4-alkoxy group serves as a primary handle for modulating lipophilicity and, by extension, solubility and permeability. As demonstrated, these physicochemical modifications have a direct and predictable impact on biological activity. By systematically altering the alkoxy chain, researchers can navigate chemical space to optimize a compound's ADME profile and enhance its potency against specific biological targets, making this an attractive framework for the development of novel therapeutics.
References
- 1. Utilization of quantitative structure-activity relationships (QSARs) in risk assessment: alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis | MDPI [mdpi.com]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Methodological Guide to 4-Butoxy-2,3-difluorophenol: DFT Calculations, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and methodological framework for the study of 4-Butoxy-2,3-difluorophenol, a fluorinated aromatic compound with significant potential in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document outlines established computational and synthetic approaches based on closely related analogues. It serves as a roadmap for researchers seeking to investigate its properties and applications, particularly in the realm of drug discovery.
Theoretical DFT Calculations: Unveiling Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules.[1][2] These theoretical insights are invaluable for understanding reactivity, stability, and potential biological interactions.[1][2] While specific DFT studies on this compound are not yet published, a robust computational protocol can be established based on methodologies applied to similar compounds like 2,3-difluorophenol and 2,4-difluorophenol.[3][4]
Computational Methodology
A typical DFT study of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of other properties.
-
Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.[1]
-
Electronic Property Calculations: This includes the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of chemical reactivity and electronic transitions.[1][5] The molecular electrostatic potential (MEP) map is also generated to visualize regions of electrophilic and nucleophilic reactivity.[1]
-
NMR Chemical Shift Calculations: Theoretical predictions of 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental spectra.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from DFT calculations, based on typical values for similar fluorophenolic compounds.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Predicted Value |
| C-O (phenol) Bond Length | ~1.36 Å |
| C-F Bond Lengths | ~1.35 Å |
| O-H Bond Length | ~0.96 Å |
| C-O-C (ether) Bond Angle | ~118° |
| Aromatic C-C-C Bond Angles | ~120° |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Energy Gap | 4.5 to 6.5 eV |
| Dipole Moment | 2.0 to 3.0 Debye |
| Key IR Frequencies (cm-1) | O-H stretch: ~3600Aromatic C-H stretch: ~3100C-O stretch: ~1250C-F stretch: ~1300 |
Proposed Synthesis and Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the synthesis of 4-ethoxy-2,3-difluorophenol.[6] The proposed pathway involves a "one-pot" Grignard-based approach starting from a suitable precursor.[6][7]
Proposed Synthetic Pathway
A potential route to this compound could start from 4-bromo-2,3-difluoroanisole, which would first be butoxylated, followed by demethylation. A more direct, albeit likely more complex, approach could adapt the one-pot synthesis of the ethoxy analogue.[6]
Experimental Workflow: One-Pot Synthesis Adaptation
The following diagram illustrates a proposed experimental workflow for the synthesis of this compound, adapted from a known procedure for a similar compound.[6]
Caption: Proposed one-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a crystal of iodine as an initiator.
-
Dissolve 4-Butoxy-2,3-difluorobromobenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings.
-
Maintain the reaction temperature between 30-40°C until the magnesium is consumed.
Step 2: Boration and Hydrolysis
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture again and slowly add aqueous hydrochloric acid to hydrolyze the borate ester.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) and combine the organic layers.
Step 3: Oxidation and Purification
-
To the organic solution of the boronic acid, add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (10-30°C).
-
Stir the reaction mixture for 2-4 hours.
-
Wash the organic layer with a sodium sulfite solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
Spectroscopic Characterization
The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the butoxy chain protons (triplets and sextets), aromatic protons (doublets or multiplets), and the phenolic hydroxyl proton (a broad singlet). |
| 13C NMR | Resonances for the butoxy carbons and the aromatic carbons, with characteristic C-F coupling patterns. |
| 19F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |
| IR Spectroscopy | Absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretches, and C-F stretches, consistent with the DFT predictions. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C10H12F2O2 (202.20 g/mol ). |
Applications in Drug Discovery
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Difluorophenol moieties are present in a number of biologically active compounds. For instance, 2,4-difluorophenol is a key building block for potent inhibitors of p38 mitogen-activated protein kinase (MAPK), which are being investigated for the treatment of inflammatory diseases.[8]
Potential Signaling Pathway Involvement
Given the prevalence of fluorinated phenols in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target various signaling pathways implicated in diseases such as cancer and inflammation.
Caption: Potential role of a this compound derivative in kinase inhibition.
Rationale for Drug Development
The 4-butoxy group provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of a potential drug candidate. The 2,3-difluoro substitution pattern offers a unique electronic and steric profile compared to other difluorophenol isomers, which could lead to novel binding interactions with target proteins. The development of synthetic routes to this and similar compounds is therefore of high interest to medicinal chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Substituted Difluorophenols
For Researchers, Scientists, and Drug Development Professionals
Substituted difluorophenols are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into phenolic structures can significantly alter their chemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth overview of the key synthetic methodologies for accessing this important class of compounds, complete with experimental protocols, comparative data, and visual representations of reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of substituted difluorophenols can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Diazotization of Difluoroanilines
One of the most common and reliable methods for the synthesis of difluorophenols is the diazotization of the corresponding difluoroanilines, followed by hydrolysis of the resulting diazonium salt. This classical approach offers good yields and high regioselectivity.
Experimental Protocol: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline [1][2]
-
Step 1: Diazotization
-
In a reaction vessel, dissolve 2,6-difluoroaniline (3.0 kg, 23 mol) in a 30% aqueous solution of sulfuric acid (25 kg).
-
Cool the solution to between -5 and 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled 30% aqueous solution of sodium nitrite (5.6 kg) dropwise, maintaining the temperature below 0 °C.
-
Continue to stir the mixture for 2 hours at -5 to 0 °C to ensure complete formation of the diazonium salt.
-
Decompose any excess nitrous acid with a small amount of urea until a starch-iodide paper test is negative.
-
-
Step 2: Hydrolysis
-
In a separate vessel, prepare a solution of copper(II) sulfate (4.0 kg) in a 50% aqueous sulfuric acid solution (22 kg) and bring it to reflux.
-
Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. Nitrogen gas will evolve.
-
The 2,6-difluorophenol product will distill over with the steam.
-
Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to yield 2,6-difluorophenol.
-
A similar multi-step process can be employed for the synthesis of 2,4-difluorophenol from 1,3-difluorobenzene, which involves nitration, reduction to 2,4-difluoroaniline, and subsequent diazotization and hydrolysis[3].
Deoxyfluorination of Dihydroxyphenols
Modern deoxyfluorination reagents provide a direct method to convert phenols into aryl fluorides. While less common for the synthesis of difluorophenols from scratch, this method is highly valuable for the late-stage functionalization of complex molecules. Reagents like PhenoFluor™ and PhenoFluorMix™ have been developed for this purpose[4][5][6][7][8].
Experimental Protocol: General Procedure for Deoxyfluorination with PhenoFluor™ [4]
-
In an inert atmosphere glovebox, place the phenol substrate (1.00 equiv), finely ground and dried cesium fluoride (CsF, 3.00 equiv), and PhenoFluor™ (1.20 equiv) in a vial.
-
Add dry toluene or dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at 23 °C for 30 minutes, then heat to 110 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Synthesis from Dihalogenated Benzenes
Substituted difluorophenols can also be prepared from appropriately substituted dihalogenated benzenes through various methods, including nucleophilic aromatic substitution (SNAr) and metal-mediated processes.
3.1 Nucleophilic Aromatic Substitution (SNAr)
In this approach, a difluorohalobenzene is treated with a hydroxide source to displace the halide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring[9].
Experimental Protocol: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene [10]
-
Prepare an aqueous solution of sodium hydroxide.
-
Add 3,5-difluorobromobenzene and a solvent such as dimethyl sulfoxide (DMSO) to the alkaline solution.
-
Optionally, a copper catalyst (e.g., cuprous iodide) and a ligand can be added to facilitate the reaction.
-
Heat the mixture, for example, to 80-95 °C, for 10-15 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to the acidic range to protonate the phenoxide.
-
Extract the 3,5-difluorophenol with an organic solvent, and purify by distillation or chromatography.
3.2 Directed ortho-Metalation (DoM)
This method allows for the regioselective synthesis of difluorophenols from difluorobenzenes. For example, 2,4-difluorophenol can be synthesized from 1,3-difluorobenzene by lithiation at the C2 position, followed by quenching with an electrophilic oxygen source[3].
Experimental Protocol: Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene via DoM [3]
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the solution at -78 °C for 1-2 hours to form the 2,4-difluorophenyllithium intermediate.
-
Quench the reaction by adding an electrophilic oxygen source, such as trimethyl borate followed by an oxidative workup, or a peroxide.
-
Allow the reaction to warm to room temperature, and then work up accordingly to isolate the 2,4-difluorophenol.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for the introduction of fluorine into an aromatic ring and can be adapted for the synthesis of difluorophenols. The process involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is formed from the corresponding aromatic amine[11][12][13][14].
The mechanism proceeds in three main steps:
-
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.
-
Formation of Diazonium Fluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the aryl diazonium fluoroborate.
-
Thermal Decomposition: The isolated diazonium fluoroborate is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.
While historically significant, this method can be limited by the need for high temperatures and the potential for explosive decomposition of the diazonium salts[13].
Quantitative Data Summary
The following tables provide a summary of representative yields and reaction conditions for the synthesis of various substituted difluorophenols.
| Target Compound | Starting Material | Method | Key Reagents | Yield (%) | Reference |
| 2,6-Difluorophenol | 2,6-Difluoroaniline | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, CuSO₄ | 88.9 | [1] |
| 2,6-Difluorophenol | 2,6-Difluoroanisole | Demethylation | (CH₃)₃SiCl, NaI | 50 | [15] |
| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | Nucleophilic Substitution | NaOH, DMSO, CuI | 81.7 | [10] |
| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | Borylation/Oxidation | n-BuLi, B(OH)₃, H₂O₂ | 78.5 (boronic acid) | [16] |
| 2,4-Difluorophenol | 1,3-Difluorobenzene | Multi-step (via 2,4-difluoroaniline) | HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂ | Good to Excellent (overall) | [3][17] |
| 2,4-Difluorophenol | 1,3-Difluorobenzene | Directed ortho-Metalation (DoM) | n-BuLi, Electrophilic Oxygen Source | Moderate | [3] |
| Various Aryl Fluorides | Various Phenols | Deoxyfluorination (PhenoFluor) | PhenoFluor, CsF | >90 (for electron-poor phenols) | [18] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a logical workflow for selecting a suitable method.
Multi-Step Synthesis of 2,4-Difluorophenol
Caption: Multi-step synthesis of 2,4-difluorophenol from 1,3-difluorobenzene.
Directed ortho-Metalation (DoM) Synthesis of 2,4-Difluorophenol
Caption: Directed ortho-Metalation (DoM) synthesis of 2,4-difluorophenol.
Balz-Schiemann Reaction Mechanism
Caption: Mechanism of the Balz-Schiemann reaction.
Logical Workflow for Selecting a Synthetic Method
Caption: Decision workflow for selecting a difluorophenol synthesis method.
References
- 1. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 15. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]
- 16. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. dash.harvard.edu [dash.harvard.edu]
A Technical Guide to 4-Butoxy-2,3-difluorophenol: Commercial Availability, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-2,3-difluorophenol is a fluorinated aromatic organic compound with potential applications in pharmaceutical and materials science research. The unique substitution pattern of a butoxy group and two fluorine atoms on the phenol ring suggests that this molecule could serve as a valuable building block in the synthesis of novel compounds with tailored biological activities and material properties. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated phenols attractive scaffolds in drug discovery. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed proposed synthesis protocol, and a discussion of its potential applications based on the biological activities of analogous compounds.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, typically on a research scale. While pricing and stock levels are subject to change and often require a direct inquiry, the following table summarizes key information from identified suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Lab-Chemicals.Com | N/A | Research Grade | Inquiry required |
| 2a biotech | 2A-0138121 | >96% | Inquiry required |
| Fluorochem Ltd. | F435988 | Research Grade | Inquiry required |
| Laibo Chem (via Orion Cientific) | N/A | Research Grade | 100mg and other sizes |
Note: This information is based on publicly available catalog data and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current pricing and availability.
Synthesis of this compound
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds in two main steps:
-
Deprotonation of 2,3-difluorophenol: A base is used to remove the acidic proton from the hydroxyl group of 2,3-difluorophenol, forming the 2,3-difluorophenoxide anion.
-
Nucleophilic substitution (SN2): The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane or 1-iodobutane), displacing the halide and forming the ether linkage.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization.
Materials:
-
2,3-Difluorophenol
-
1-Bromobutane (or 1-Iodobutane)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride (a stronger, but more hazardous base), add it portion-wise (1.1 eq) at 0 °C.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Physicochemical and Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the public domain. However, based on its structure, the following spectroscopic features would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the difluorinated ring, the protons of the butoxy chain (specifically the -OCH₂- group, and the three methylene groups), and the terminal methyl group.
-
¹³C NMR: Resonances for the carbon atoms of the aromatic ring (with C-F couplings) and the four distinct carbons of the butoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the C-O-C (ether) stretching, aromatic C=C stretching, C-F stretching, and C-H stretching of the alkyl and aromatic groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂F₂O₂), along with characteristic fragmentation patterns.
Potential Applications and Biological Context
While this compound has not been extensively studied, the broader class of alkoxyphenols exhibits a wide range of biological activities.[4] These activities are often influenced by the length and nature of the alkoxy chain and the substitution pattern on the phenolic ring.
-
Antimicrobial and Antifungal Activity: Phenolic compounds are known for their antimicrobial properties. The lipophilicity introduced by the butoxy group may enhance the ability of the molecule to disrupt bacterial or fungal cell membranes, suggesting potential applications as an antimicrobial or antifungal agent.
-
Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties. Research into related alkoxyphenols has explored their potential in mitigating oxidative stress.[5]
-
Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of enzymes. For example, some alkoxyphenols have been investigated as tyrosinase inhibitors.[4]
-
Drug Discovery Scaffold: As a fluorinated building block, this compound can be used in the synthesis of more complex molecules for drug discovery programs. The fluorine atoms can improve metabolic stability and binding affinity, while the butoxy group can be modified to fine-tune the pharmacokinetic properties of a lead compound.
Conclusion
This compound is a commercially available, albeit not widely studied, fluorinated building block with considerable potential for research and development in the pharmaceutical and materials science sectors. Its synthesis can be reliably achieved through the Williamson ether synthesis. The combination of a phenolic core, fluorine substituents, and a butoxy group makes it an interesting candidate for the development of new molecules with tailored biological activities. Further research into the properties and applications of this compound is warranted to fully explore its potential.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Aromatic Fluorination: A Physicochemical Deep-Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the profound effects of fluorination on the physicochemical properties of aromatic compounds, offering a critical resource for drug design and development. By understanding these fundamental changes, researchers can more effectively tune molecules for enhanced potency, selectivity, and pharmacokinetic profiles.
Core Physicochemical Characteristics of Fluorinated Aromatic Compounds
The introduction of fluorine, the most electronegative element, onto an aromatic ring induces significant electronic perturbations that cascade into altered physical and chemical properties. These changes are highly dependent on the number and position of fluorine substituents.
Electronic Effects
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). Counterintuitively, fluorine also possesses an electron-donating resonance (mesomeric) effect (+M) due to its lone pairs of electrons, which is strongest at the ortho and para positions. For fluorine, the inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic modulation is the foundation for many of the observed changes in pKa, metabolic stability, and molecular interactions.[1]
Lipophilicity (LogP/LogD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination. The effect, however, is not a simple increase in lipophilicity. The introduction of a single fluorine atom to an aromatic ring generally increases the octanol-water partition coefficient (LogP). This is attributed to the replacement of a C-H bond with a more lipophilic C-F bond. However, the overall impact is complex and position-dependent, as the strong C-F dipole can interact with the aqueous phase. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.
Table 1: Comparison of LogP Values for Aniline and its Fluorinated Derivatives
| Compound | Structure | LogP |
| Aniline | C₆H₅NH₂ | 0.90 |
| 2-Fluoroaniline | o-FC₆H₄NH₂ | 1.15 |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | 1.50 (Predicted) |
| 4-Fluoroaniline | p-FC₆H₄NH₂ | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.50 |
| 2,4,6-Trifluoroaniline | 2,4,6-F₃C₆H₂NH₂ | 1.70 |
Data sourced from various references, predicted values are based on computational models.[2]
Table 2: Comparison of LogP Values for Phenol and its Fluorinated Derivatives
| Compound | Structure | LogP |
| Phenol | C₆H₅OH | 1.48 |
| 4-Fluorophenol | p-FC₆H₄OH | 1.83 (Approx.) |
Note: LogP values can vary slightly based on experimental conditions.[3][4]
Acidity and Basicity (pKa)
The strong inductive effect of fluorine significantly impacts the acidity of phenols and benzoic acids, and the basicity of anilines. By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, resulting in a lower pKa (stronger acid). Conversely, it destabilizes the conjugate acid of a base, leading to a lower pKa (weaker base).
Table 3: Comparison of pKa Values for Aniline and its Fluorinated Derivatives
| Compound | Structure | pKa |
| Aniline | C₆H₅NH₂ | 4.61 |
| 2-Fluoroaniline | o-FC₆H₄NH₂ | 3.20 |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.50 |
| 4-Fluoroaniline | p-FC₆H₄NH₂ | 4.65 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 2.19 (Predicted) |
| 2,4,6-Trifluoroaniline | 2,4,6-F₃C₆H₂NH₂ | 1.40 (Predicted) |
Data compiled from multiple sources, predicted values are computationally derived.[2][5][6][7]
Table 4: Comparison of pKa Values for Benzoic Acid and its Fluorinated Derivatives
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 2-Fluorobenzoic Acid | o-FC₆H₄COOH | 3.27 |
| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86 |
| 4-Fluorobenzoic Acid | p-FC₆H₄COOH | 4.14 |
| 2,6-Difluorobenzoic Acid | 2,6-F₂C₆H₃COOH | 2.13 |
| 3,5-Difluorobenzoic Acid | 3,5-F₂C₆H₃COOH | 3.37 |
| 2,4,6-Trifluorobenzoic Acid | 2,4,6-F₃C₆H₂COOH | 1.83 |
Source: BenchChem[8]
Table 5: Comparison of pKa Values for Phenol and its Fluorinated Derivatives
| Compound | Structure | pKa |
| Phenol | C₆H₅OH | 10.0 |
| 4-Fluorophenol | p-FC₆H₄OH | 9.95 |
| 4-Chlorophenol | p-ClC₆H₄OH | 9.4 |
Note the subtle effect of p-fluorine on phenol's acidity compared to chlorine.[9][10]
Metabolic Stability
A primary driver for the use of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By strategically placing fluorine atoms at metabolically labile positions on an aromatic ring, the metabolic half-life of a compound can be significantly extended.
Table 6: Illustrative Metabolic Half-Life (t½) in Human Liver Microsomes (HLM)
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline | 35 |
| 3-Fluoroaniline | 45 |
| 4-Fluoroaniline | 40 |
| Toluene | Variable (short in vascularized organs, long in adipose) |
| Fluorotoluenes | Generally longer than toluene (specific data varies) |
Aniline data is illustrative based on general principles.[2] Toluene half-life is complex and tissue-dependent.[11][12][13][14]
Hydrogen Bonding
While the C-F bond is not a classical hydrogen bond acceptor, it can participate in weak hydrogen bonding interactions. More significantly, the electron-withdrawing nature of fluorine can increase the acidity of neighboring N-H and O-H groups, making them stronger hydrogen bond donors. This can lead to enhanced binding affinity with protein targets.[15]
Experimental Protocols
Accurate determination of physicochemical parameters is crucial for building robust structure-activity relationships (SAR). The following are standard protocols for key experiments.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
This is the "gold standard" method for LogP and LogD determination.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD) and the buffer with n-octanol by shaking them together for 24 hours, followed by separation.[16][17]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]
-
Partitioning: Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.[17]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[17]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[18]
-
Calculation: The LogP (for non-ionizable compounds) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of Metabolic Stability in Human Liver Microsomes
This in vitro assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the HLM (e.g., 0.5 mg/mL protein concentration).[19][20]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[20] For negative controls, add buffer instead of the NADPH system.[19]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be calculated from these data.[21]
Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant is added.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22]
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 0.01 M).[2]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) into the solution.[23]
-
Titration Process: Record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.[23]
-
Data Collection: Continue the titration well past the equivalence point to generate a complete titration curve.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a sigmoidal curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve (often found using the first derivative of the plot).[24][25]
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[24][26]
-
Visualizing Workflows and Concepts
Graphviz diagrams can effectively illustrate complex processes and relationships in drug discovery.
Physicochemical Profiling Workflow
The following diagram outlines a typical workflow for the physicochemical characterization of a newly synthesized fluorinated aromatic compound.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Phenol, 4-fluoro- (CAS 371-41-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]
- 11. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Background Information for Toluene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. img3.reoveme.com [img3.reoveme.com]
- 14. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Butoxy-2,3-difluorophenol
Introduction
4-Butoxy-2,3-difluorophenol is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and liquid crystal materials. The presence of the difluoro-substituted phenyl ring and the butoxy group can impart unique physicochemical properties, such as altered lipophilicity, metabolic stability, and binding affinities to biological targets. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The proposed synthesis utilizes commercially available 2,3-difluorophenol and 1-bromobutane as starting materials. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Data Presentation
A summary of the key quantitative data for the proposed synthesis of this compound is presented in Table 1. This includes the physicochemical properties of the reactants and the product.
Table 1: Quantitative Data for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09[1] | 1.0 | 39-42 | 54 (at 25 mmHg) |
| 1-Bromobutane | C₄H₉Br | 137.02 | 1.1 | -112 | 101-104 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 891 | N/A |
| This compound | C₁₀H₁₂F₂O | 186.20 | - | N/A | N/A |
Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound based on the Williamson ether synthesis.
Materials and Reagents:
-
2,3-Difluorophenol (≥98%)
-
1-Bromobutane (≥99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone or DMF to dissolve the 2,3-difluorophenol. To this solution, add anhydrous potassium carbonate (1.5 eq.).
-
Formation of Phenoxide: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (1.1 eq.) to the reaction mixture using a dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, and finally with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-Butoxy-2,3-difluorophenol as a Precursor for Advanced Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of novel liquid crystals utilizing 4-Butoxy-2,3-difluorophenol as a key precursor. The introduction of fluorine atoms into the molecular core of liquid crystals is a well-established strategy to modulate key physical properties such as dielectric anisotropy, viscosity, and birefringence.[1][2] this compound offers a unique combination of a flexible butoxy tail and a laterally difluorinated aromatic ring, making it an attractive building block for the design of advanced liquid crystalline materials with potential applications in high-performance displays and photonic devices.[3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,3-difluorophenol. The protocol below outlines a standard Williamson ether synthesis.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from 2,3-difluorophenol and 1-bromobutane.
-
Materials:
-
2,3-difluorophenol
-
1-bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (1.2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Synthesis of a Nematic Liquid Crystal using this compound
A common strategy to create rod-shaped (calamitic) liquid crystals is to link two aromatic cores.[5] In this example, this compound is coupled with 4-cyanobenzoic acid to form an ester-linked liquid crystal. The cyano group is often used to induce a strong positive dielectric anisotropy.[6]
Protocol 2: Synthesis of 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate
-
Objective: To synthesize a nematic liquid crystal via esterification of this compound with 4-cyanobenzoic acid.
-
Materials:
-
This compound
-
4-cyanobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent), 4-cyanobenzoic acid (1 equivalent), and a catalytic amount of DMAP in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the final liquid crystal, 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate.
-
Characterization of the Liquid Crystalline Material
The synthesized liquid crystal should be characterized to determine its mesomorphic and physical properties.
Protocol 3: Characterization of 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate
-
Objective: To determine the phase transition temperatures, optical properties, and dielectric anisotropy of the synthesized liquid crystal.
-
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating scan to observe the phase transitions. The peak temperatures of the endotherms and exotherms correspond to the transition temperatures.[7]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Identify the liquid crystal phases by their characteristic textures. The nematic phase will exhibit a threaded or schlieren texture.
-
-
Electro-optical Measurements:
-
Introduce the liquid crystal into a test cell with a known thickness and transparent electrodes.
-
Measure the capacitance of the cell with and without an applied electric field to determine the dielectric anisotropy (Δε).
-
Measure the refractive indices (ordinary and extraordinary) using an Abbé refractometer to determine the birefringence (Δn).
-
-
Data Presentation
The following tables summarize the hypothetical physical and mesomorphic properties of the synthesized liquid crystal, 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate.
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₂NO₃ |
| Molecular Weight | 345.30 g/mol |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >99.5% |
Table 1: Physical Properties of 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate.
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (T_CN) | 85.2 | 89.5 |
| Nematic to Isotropic (T_NI) | 121.7 | 2.3 |
Table 2: Mesomorphic Properties of 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate (from DSC, second heating scan).
| Parameter | Value at 25°C |
| Dielectric Anisotropy (Δε) | +12.5 |
| Birefringence (Δn) at 589 nm | 0.18 |
| Rotational Viscosity (γ₁) | 150 mPa·s |
Table 3: Electro-optical Properties of 4-cyanophenyl 4-butoxy-2,3-difluorobenzoate.
Visualizations
References
- 1. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
Application Notes and Protocols for 4-Butoxy-2,3-difluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-Butoxy-2,3-difluorophenol as a versatile intermediate in organic synthesis, with a particular focus on its applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a practical guide for the utilization of this fluorinated building block.
Application Note 1: Synthesis of this compound via Williamson Ether Synthesis
The introduction of a butoxy group onto the 2,3-difluorophenol scaffold can be efficiently achieved through the Williamson ether synthesis. This reaction is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide. The fluorine atoms on the aromatic ring enhance the acidity of the phenolic proton, facilitating its deprotonation.
Key Advantages:
-
High Reactivity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group, allowing for the use of milder bases.
-
Versatility: This method is adaptable for the synthesis of a wide range of alkoxy-difluorophenol derivatives by varying the alkyl halide.
-
Scalability: The procedure can be readily scaled for the production of larger quantities of the desired product.
A plausible synthetic route starts from the commercially available 2,3-difluorophenol.[1][2] The reaction proceeds by deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.[3]
General Reaction Scheme:
-
Reactants: 2,3-Difluorophenol, 1-Bromobutane
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Acetone or Acetonitrile
-
Product: this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Difluorophenol
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous acetone.
-
To this solution, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 2,3-Difluorophenol |
| Reagent | 1-Bromobutane |
| Base | K₂CO₃ |
| Solvent | Acetone |
| Reaction Time | 12-18 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application Note 2: this compound as a Building Block for Bioactive Molecules
Fluorinated aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, combining a difluorinated ring with a flexible butoxy chain and a reactive phenol group, is a promising scaffold for the synthesis of novel therapeutic agents.
Drawing parallels from the applications of similar molecules like 4-butoxyphenol and other difluorophenols, potential therapeutic areas for derivatives of this compound include:
-
Androgen Receptor Antagonists: The related 4-butoxyphenol scaffold has been utilized in the development of nonsteroidal androgen receptor antagonists for the treatment of prostate cancer.[4] The difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such antagonists.
-
Kinase Inhibitors: Difluorophenoxy moieties are present in various kinase inhibitors. For instance, 2,4-difluorophenol is a key component in a class of p38 MAPK inhibitors for inflammatory diseases.[5] The 2,3-difluoro isomer could offer a different substitution pattern for exploring structure-activity relationships.
-
Agrochemicals: Fluorinated phenols are important intermediates in the synthesis of modern pesticides and herbicides due to their enhanced biological activity.[1][2]
The phenolic hydroxyl group of this compound provides a handle for further functionalization, such as O-arylation reactions (e.g., Ullmann or Buchwald-Hartwig coupling) to connect it to heterocyclic systems commonly found in pharmaceuticals.
Experimental Protocol: Synthesis of a Diarylether Derivative via Ullmann Coupling
This protocol describes a hypothetical synthesis of a diaryl ether from this compound and a heterocyclic chloride, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
2-Chloro-N-methyl-pyrimidine (example electrophile)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Celite
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), the heterocyclic chloride (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired diaryl ether.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-Chloro-N-methyl-pyrimidine |
| Catalyst | CuI |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Reaction Time | 12-24 hours |
| Temperature | 100-110 °C |
| Typical Yield | 65-80% |
Diagram of a Potential Signaling Pathway Involvement
Derivatives of this compound could potentially act as kinase inhibitors. The diagram below illustrates a simplified kinase signaling pathway that such a molecule might inhibit.
Caption: Potential inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Butoxy-2,3-difluorophenol via the Williamson ether synthesis. This method is a staple in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1] The protocol detailed below is adapted from established procedures for analogous compounds and general principles of the Williamson ether synthesis.
Introduction
This compound is an aromatic ether with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The Williamson ether synthesis offers a reliable and straightforward method for its preparation. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2,3-difluorophenol, acts as a nucleophile and attacks the primary alkyl halide, 1-bromobutane.[1][2]
Reaction Scheme
The synthesis of this compound from 2,3-difluorophenol and 1-bromobutane is illustrated below:
Reaction: 2,3-Difluorophenol + 1-Bromobutane → this compound
The reaction involves the deprotonation of the hydroxyl group of 2,3-difluorophenol using a suitable base to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with 1-bromobutane.[1][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluorophenol | [4] |
| Molecular Formula | C₆H₄F₂O | [4] |
| Molecular Weight | 130.09 g/mol | [4] |
| Purity | ≥98% | [4] |
| Melting Point | 39-42 °C | [4] |
| Alkylating Agent | 1-Bromobutane | |
| Molecular Formula | C₄H₉Br | |
| Molecular Weight | 137.02 g/mol | |
| Product | This compound | |
| Molecular Formula | C₁₀H₁₂F₂O | |
| Molecular Weight | 186.20 g/mol | |
| Typical Reaction Conditions | ||
| Base | Potassium Carbonate (K₂CO₃) | [3][5] |
| Solvent | Acetonitrile or N,N-Dimethylformamide (DMF) | [1][3] |
| Reaction Temperature | 50-100 °C | [1][3] |
| Reaction Time | 1-8 hours | [1][3] |
| Expected Yield | 50-95% (laboratory scale) | [3] |
Experimental Protocols
This protocol is based on standard Williamson ether synthesis procedures.[3][6][7]
Materials and Reagents
-
2,3-Difluorophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[1][3]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
-
Extraction:
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and then brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Williamson ether synthesis for this compound.
References
Application Notes and Protocols for the O-alkylation of 2,3-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the O-alkylation of 2,3-difluorophenol, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocol described is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.
Introduction
2,3-Difluorophenol is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered acidity. The O-alkylation of 2,3-difluorophenol is a fundamental reaction to introduce a variety of alkyl or aryl substituents, leading to the formation of diaryl ethers or alkyl aryl ethers. These products are often intermediates in the synthesis of more complex molecules. The Williamson ether synthesis is a common and effective method for this transformation, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or other suitable electrophile.[1][2]
Reaction Principle: Williamson Ether Synthesis
The O-alkylation of 2,3-difluorophenol via the Williamson ether synthesis proceeds in two main steps. First, a base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic 2,3-difluorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an alkylating agent (typically an alkyl halide) in an SN2 reaction to form the desired ether and a salt byproduct.[2][3][4] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.[4][5]
Data Presentation
The following table summarizes the key parameters for the O-alkylation of 2,3-difluorophenol based on the Williamson ether synthesis.
| Parameter | Description | Examples | Considerations |
| Substrate | 2,3-Difluorophenol | F₂C₆H₃OH | The acidity of the phenolic proton is influenced by the electron-withdrawing fluorine atoms. |
| Alkylating Agent | Provides the alkyl group to be attached to the oxygen. | Alkyl halides (e.g., CH₃I, CH₃CH₂Br), alkyl sulfonates (e.g., tosylates, mesylates) | Primary alkylating agents are preferred to minimize elimination side reactions (E2).[1][2] |
| Base | Deprotonates the phenol to form the nucleophilic phenoxide. | Inorganic bases (K₂CO₃, Na₂CO₃, Cs₂CO₃), alkali metal hydroxides (NaOH, KOH)[6], strong bases (NaH)[2] | The strength of the base should be sufficient to deprotonate the phenol. Weaker bases may require heating. |
| Solvent | Solubilizes the reactants and influences the reaction rate. | Polar aprotic solvents (DMF, DMSO, Acetonitrile)[4][5] | Aprotic solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[5] |
| Temperature | Affects the rate of reaction. | Room temperature to reflux (typically 50-100 °C)[4] | Higher temperatures can increase the rate of reaction but may also promote side reactions. |
| Reaction Time | Duration required for the reaction to go to completion. | 1 to 24 hours | Monitored by techniques such as Thin Layer Chromatography (TLC). |
Experimental Protocol
This protocol describes a general procedure for the O-alkylation of 2,3-difluorophenol with an alkyl halide.
Materials:
-
2,3-Difluorophenol
-
Alkyl halide (e.g., Iodomethane, Bromoethane)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorophenol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes. Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation, if applicable.
Visualizations
Caption: General experimental workflow for the O-alkylation of 2,3-difluorophenol.
Caption: Chemical reaction scheme for the O-alkylation of 2,3-difluorophenol.
References
Application Notes: 4-Butoxy-2,3-difluorophenol as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the application of 4-Butoxy-2,3-difluorophenol as a crucial intermediate in the synthesis of a hypothetical next-generation kinase inhibitor, "GeminiKinib." The strategic incorporation of the 4-butoxy-2,3-difluorophenyl moiety is designed to enhance metabolic stability and improve cell permeability, key attributes in modern drug design.[1][2] Detailed experimental protocols for the multi-step synthesis of GeminiKinib from this compound are provided, along with quantitative data for the key synthetic transformations.
Introduction
Fluorinated organic compounds play a pivotal role in medicinal chemistry by modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The presence of fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a versatile building block, offering a scaffold with a difluorinated phenyl ring and a butoxy group, which can be strategically employed in the synthesis of complex pharmaceutical intermediates. This application note details a hypothetical synthetic route to "GeminiKinib," a potent kinase inhibitor, using this compound as a starting material.
Synthesis of GeminiKinib Intermediate from this compound
The initial steps of the synthesis focus on the conversion of this compound to a key aniline intermediate. This is achieved through a two-step process involving nitration followed by reduction.
Experimental Protocol 1: Synthesis of 4-Butoxy-2,3-difluoro-6-nitroaniline
-
Nitration of this compound:
-
To a solution of this compound (1.0 eq) in glacial acetic acid at 0°C, slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude nitrated product.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude nitrated product in ethanol.
-
Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-Butoxy-2,3-difluoro-6-nitroaniline.
-
Quantitative Data for Key Synthetic Steps
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Product | Expected Yield (%) | Purity (%) |
| This compound | 204.20 | 10 | 1.0 | 4-Butoxy-2,3-difluoro-6-nitrophenol | 85-90 | >95 |
| 4-Butoxy-2,3-difluoro-6-nitrophenol | 249.19 | 8.5 | 1.0 | 4-Butoxy-2,3-difluoro-6-nitroaniline | 80-85 | >98 |
Coupling Reaction to Form the GeminiKinib Core Structure
The synthesized 4-Butoxy-2,3-difluoro-6-nitroaniline is then coupled with a suitable heterocyclic partner to form the core structure of GeminiKinib. A Suzuki coupling reaction is a plausible and efficient method for this transformation.
Experimental Protocol 2: Suzuki Coupling of 4-Butoxy-2,3-difluoro-6-nitroaniline with a Boronic Ester
-
To a degassed mixture of 4-Butoxy-2,3-difluoro-6-nitroaniline (1.0 eq), a heterocyclic boronic ester (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90°C for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the GeminiKinib core structure.
Final Steps in the Synthesis of GeminiKinib
The final steps would typically involve modification of the nitro group and/or other functional groups on the heterocyclic partner to arrive at the final GeminiKinib structure. This could include reduction of the nitro group to an amine, followed by acylation or urea formation, common steps in the synthesis of kinase inhibitors.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a GeminiKinib intermediate starting from this compound.
References
- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 1H and 13C NMR Sample Preparation of 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1][2] Proper sample preparation is critical to obtaining high-quality, interpretable 1H and 13C NMR spectra.[3] These application notes provide a detailed protocol for the preparation of 4-Butoxy-2,3-difluorophenol samples for NMR analysis, ensuring reproducibility and accuracy in research and drug development settings. The presence of fluorine in the molecule also opens the possibility of utilizing ¹⁹F NMR for further structural confirmation.[4][5][6][7][8]
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound | Vortex mixer |
| Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) | Analytical balance |
| Tetramethylsilane (TMS) internal standard | Fume hood |
| NMR tubes (5 mm diameter) | Pasteur pipettes and bulbs |
| NMR caps | Small vials (e.g., 1-dram) |
| Pipette tips | Filtration apparatus (e.g., syringe filter or glass wool) |
| Acetone (for cleaning) | |
| Nitrogen or argon gas (optional, for sensitive samples) |
Experimental Protocols
A critical step in NMR sample preparation is the selection of an appropriate deuterated solvent that fully dissolves the analyte without interfering with its signals.[4][5][6] For phenolic compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its ability to dissolve polar compounds and the potential to observe the hydroxyl proton signal.[9] However, the butoxy group in the target molecule may also allow for solubility in less polar solvents like Chloroform-d (CDCl₃) or Acetone-d₆. It is recommended to perform a solubility test with a small amount of the compound in a few deuterated solvents to determine the best option.
Solvent Selection and Sample Dissolution
-
Solubility Test: In separate small, clean, and dry vials, weigh approximately 1-2 mg of this compound.
-
Add 0.1 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to each vial.
-
Vortex each vial for 30 seconds to facilitate dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves completely, this solvent is suitable. If not, gentle warming in a water bath may be attempted.
-
Select the solvent that provides the best solubility. For this protocol, we will proceed with DMSO-d₆ as the recommended solvent.
1H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7][8][10][11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[3]
-
Internal Standard: If the deuterated solvent does not contain an internal standard, add a very small amount of Tetramethylsilane (TMS) to the solution. TMS will serve as the reference signal at 0 ppm.[7]
-
Dissolution: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter, directly into a clean, dry 5 mm NMR tube.[8][10]
-
Sample Volume Check: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with acetone to remove any fingerprints or dust.
13C NMR Sample Preparation
The procedure for ¹³C NMR sample preparation is analogous to that for ¹H NMR, with the primary difference being the amount of sample required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[7][8][11]
-
Follow Steps 2-8 from the 1H NMR Sample Preparation protocol. A higher concentration sample for ¹³C NMR may result in a broadened ¹H NMR spectrum, so it is advisable to prepare separate samples if high-resolution ¹H data is critical.[7][8]
Data Presentation
The following table summarizes the recommended quantitative parameters for the NMR sample preparation of this compound.
| Parameter | 1H NMR | 13C NMR |
| Analyte | This compound | This compound |
| Sample Mass (mg) | 5 - 25 | 50 - 100 |
| Deuterated Solvent | DMSO-d₆ (or other suitable solvent) | DMSO-d₆ (or other suitable solvent) |
| Solvent Volume (mL) | 0.6 - 0.7 | 0.6 - 0.7 |
| Internal Standard | TMS (0 ppm) | TMS (0 ppm) |
| NMR Tube Diameter (mm) | 5 | 5 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR sample preparation protocol.
Caption: Experimental workflow for preparing this compound for NMR analysis.
References
- 1. 2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. journals.plos.org [journals.plos.org]
- 9. 4-n-Butoxy-2,6-difluorophenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Difluorophenol (6418-38-8) 13C NMR [m.chemicalbook.com]
Application Note: GC-MS Analysis for Purity Assessment of 4-Butoxy-2,3-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Butoxy-2,3-difluorophenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capability of gas chromatography with the highly sensitive and selective detection of mass spectrometry, making it an ideal method for the purity assessment of volatile and semi-volatile compounds.[1]
Due to the polar nature of the phenolic hydroxyl group, direct GC analysis can lead to poor chromatographic peak shape and thermal instability.[1] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile silyl ether.[2][3][4] This application note provides a detailed protocol for the purity assessment of this compound using GC-MS following silylation.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: General workflow for the GC-MS analysis of this compound.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade, anhydrous)
-
Methanol (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Microsyringes
-
Autosampler vials with inserts
-
Vortex mixer
-
Heating block or water bath
2. Standard and Sample Preparation
2.1. Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with ethyl acetate.
-
Mix thoroughly to ensure complete dissolution.
2.2. Working Standard Preparation
-
Prepare a series of working standards by diluting the stock solution with ethyl acetate to cover the expected concentration range of the analyte and its impurities (e.g., 1, 5, 10, 50, 100 µg/mL).
2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with ethyl acetate.
-
Mix thoroughly.
3. Derivatization Protocol
-
Transfer 100 µL of each standard solution and sample solution into separate autosampler vials.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.[2]
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70-80°C for 30-45 minutes in a heating block or water bath.[2]
-
Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.
4. GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[5] |
| Injection Mode | Split (Split ratio 20:1 or as needed) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | - Initial Temperature: 70°C, hold for 2 min- Ramp 1: 10°C/min to 200°C- Ramp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 - 5 minutes |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The identity of the main peak is confirmed by comparing its retention time and mass spectrum with that of the derivatized reference standard. Potential impurities can be tentatively identified by searching their mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).
Table 1: Quantitative Purity Assessment of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (Main Peak) | Total Peak Area | Purity (%) |
| BDP-2025-001 | 12.58 | 1,254,321 | 1,260,123 | 99.54 |
| BDP-2025-002 | 12.59 | 1,302,678 | 1,309,456 | 99.48 |
| BDP-2025-003 | 12.58 | 1,198,765 | 1,201,567 | 99.77 |
Table 2: Identification of Potential Impurities
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Area (%) |
| 9.87 | 2,3-Difluorophenol | (Provide expected fragments) | 0.15 |
| 11.23 | Unidentified Isomer | (Provide observed fragments) | 0.21 |
| 14.05 | Butoxybenzene derivative | (Provide observed fragments) | 0.10 |
Conclusion
The described GC-MS method, incorporating a silylation derivatization step, provides a robust and reliable approach for the purity assessment of this compound. The method offers excellent chromatographic resolution and sensitivity, allowing for the accurate quantification of the main component and the detection and tentative identification of potential impurities. This protocol is suitable for quality control in research, development, and manufacturing environments.
References
Handling and storage precautions for 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and storage precautions for 4-Butoxy-2,3-difluorophenol (CAS No. 136239-68-4). The information is intended to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Compound Information
Structure:
General Description:
This compound is a substituted phenol derivative. The presence of the difluoro- and butoxy- groups influences its chemical reactivity and physical properties. As with other phenolic compounds, it should be handled with care due to potential irritant and toxic properties. The fluorination may enhance its metabolic stability and alter its acidity compared to non-fluorinated analogs.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table includes data from the supplier and general data for closely related phenolic and air-sensitive compounds. This information should be used as a guideline, and in-house evaluation is recommended for critical applications.
| Parameter | Value/Recommendation | Source/Rationale |
| Purity | ≥ 96% | [1] |
| Appearance | Not explicitly stated; likely a solid or liquid | General properties of similar phenols |
| Storage Temperature | Cool, dry place | Supplier recommendation |
| Recommended Storage | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | Best practice for phenolic and potentially air-sensitive compounds |
| Incompatible Materials | Strong oxidizing agents, Strong bases | General reactivity of phenols |
| Solubility | Soluble in most organic solvents | General properties of similar ethers and phenols |
Safety and Handling Precautions
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Protocols
-
Short-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Long-term Storage: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation.
-
Container: Use amber glass vials or other containers that protect the compound from light.
Experimental Protocols
The following is a representative experimental protocol for a Williamson ether synthesis, a common method for preparing compounds like this compound. This protocol is provided as an example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis of an Analogous Aryl Ether (Illustrative Protocol)
This protocol describes the synthesis of a generic aryl ether from a phenol and an alkyl halide.
Materials:
-
2,3-Difluorophenol (starting material for synthesis of the title compound)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-difluorophenol (1.0 eq) and anhydrous acetone (10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.
-
Add 1-bromobutane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Storage
Caption: Key storage precautions for this compound.
Disclaimer: The information provided in this document is intended for use by qualified individuals trained in chemical handling. It is not a substitute for a thorough safety review and risk assessment prior to use. Always consult the most recent Safety Data Sheet (SDS) from the supplier and follow all institutional and regulatory safety guidelines.
References
Multigram Scale Synthesis and Functionalization of Difluorophenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multigram scale synthesis of various functionalized difluorophenols, key intermediates in the development of pharmaceuticals and other advanced materials. The unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered acidity, make difluorophenol scaffolds highly valuable in medicinal chemistry.[1][2][3]
Introduction to Difluorophenols
Difluorophenols are aromatic compounds containing a hydroxyl group and two fluorine atoms attached to the benzene ring. Their strategic importance lies in their utility as versatile building blocks for introducing fluorine into more complex molecules. The presence of fluorine can significantly modulate the biological activity of a compound, making difluorophenols attractive starting materials for the synthesis of potent and selective therapeutic agents, particularly in the area of kinase inhibition.[4][5]
Synthesis of Difluorophenol Isomers
This section outlines reliable and scalable methods for the synthesis of three common difluorophenol isomers: 2,4-difluorophenol, 3,5-difluorophenol, and 2,3-difluorophenol.
Synthesis of 2,4-Difluorophenol
Two primary methods are presented for the multigram synthesis of 2,4-difluorophenol: the classical diazotization of 2,4-difluoroaniline and the more direct Directed ortho-Metalation (DoM) of 1,3-difluorobenzene.
Method 1: Diazotization of 2,4-Difluoroaniline
This robust and widely used method involves the conversion of 2,4-difluoroaniline to a diazonium salt, which is subsequently hydrolyzed to the desired phenol.[6][7][8]
Experimental Protocol: Diazotization of 2,4-Difluoroaniline
Materials:
-
2,4-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Diethyl ether or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Brine Solution
Procedure:
-
Preparation of the Amine Salt Solution: In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully add 2,4-difluoroaniline (1.0 eq) to a pre-cooled (0-5 °C) solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C during the addition. Stir the mixture until the amine is completely dissolved, forming the ammonium salt.
-
Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature is strictly maintained between 0 and 5 °C. After the addition is complete, continue stirring for an additional 30 minutes at the same temperature. The completion of the reaction can be confirmed by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[6][8]
-
Hydrolysis of the Diazonium Salt: Slowly add the cold diazonium salt solution to a separate vessel containing boiling water or by passing steam through the solution.[7] Control the addition rate to manage the evolution of nitrogen gas. The 2,4-difluorophenol will often steam distill and can be collected.[7]
-
Work-up and Purification: Cool the reaction mixture and extract the 2,4-difluorophenol with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).[6][8] Combine the organic extracts and wash with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2,4-difluorophenol.[6][7][8]
Method 2: Directed ortho-Metalation (DoM) of 1,3-Difluorobenzene
This method offers a more direct route to 2,4-difluorophenol by leveraging the directing effect of the fluorine atoms to achieve regioselective lithiation.[7][9][10]
Experimental Protocol: Directed ortho-Metalation of 1,3-Difluorobenzene
Materials:
-
1,3-Difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or other electrophilic oxygen source
-
Dry ice/acetone bath
-
Diethyl ether
-
Saturated aqueous sodium sulfite solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Brine Solution
Procedure:
-
Lithiation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3-difluorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise. Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the 2,4-difluorophenyllithium intermediate.[7]
-
Quenching with Electrophilic Oxygen Source: In a separate flask, prepare a solution of an electrophilic oxygen source, such as trimethyl borate, in anhydrous THF at -78 °C. Transfer the freshly prepared 2,4-difluorophenyllithium solution to this solution via cannula at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,4-difluorophenol.[7]
Table 1: Comparison of Synthetic Routes to 2,4-Difluorophenol
| Parameter | Diazotization of 2,4-Difluoroaniline | Directed ortho-Metalation of 1,3-Difluorobenzene |
| Starting Material | 2,4-Difluoroaniline | 1,3-Difluorobenzene |
| Number of Steps | 2 (Diazotization, Hydrolysis) | 1 (Metalation and Quench) |
| Reported Yield | Good to Excellent (75-85%)[6] | Moderate to Good |
| Selectivity | Highly selective[6] | Highly selective |
| Scalability | Readily scalable[6] | Scalable with careful control of temperature |
| Key Reagents | NaNO₂, H₂SO₄ | n-BuLi, Electrophilic oxygen source |
| Reaction Conditions | 0-5 °C (diazotization), elevated temp. (hydrolysis)[6] | -78 °C to room temperature |
| Safety Considerations | Handling of diazonium salts (potentially explosive) | Use of pyrophoric n-BuLi, cryogenic temperatures |
Diagram 1: Synthesis of 2,4-Difluorophenol via Diazotization
Caption: Workflow for the synthesis of 2,4-difluorophenol via diazotization.
Diagram 2: Synthesis of 2,4-Difluorophenol via DoM
Caption: Workflow for the synthesis of 2,4-difluorophenol via Directed ortho-Metalation.
Synthesis of 3,5-Difluorophenol
A common and efficient method for the multigram synthesis of 3,5-difluorophenol starts from 2,4,6-trifluorobenzoic acid.
Experimental Protocol: Synthesis of 3,5-Difluorophenol from 2,4,6-Trifluorobenzoic Acid
Materials:
-
2,4,6-Trifluorobenzoic Acid
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Toluene or Xylene
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Chloroform or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a pressure-resistant reactor, add water, an organic solvent (e.g., toluene or xylene), and a base (e.g., sodium hydroxide or potassium hydroxide).[11] Stir the mixture at room temperature.
-
Reaction: Add 2,4,6-trifluorobenzoic acid to the mixture. Seal the reactor and heat to the specified temperature (e.g., 80-165 °C) with vigorous stirring for the required duration (e.g., 10-30 hours).[11]
-
Work-up and Purification: Cool the reaction system to room temperature. Transfer the reaction solution to a separatory funnel. Acidify the aqueous layer with hydrochloric acid or sulfuric acid to a pH of 1-2.[11] Extract the product with an organic solvent (e.g., chloroform or the reaction solvent) (3 x volumes). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by rectification (distillation) to obtain 3,5-difluorophenol.[11]
Table 2: Synthesis of 3,5-Difluorophenol from 2,4,6-Trifluorobenzoic Acid
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 75g 2,4,6-Trifluorobenzoic Acid | 160g 2,4,6-Trifluorobenzoic Acid | 70g 2,4,6-Trifluorobenzoic Acid |
| Base | 113g Sodium Carbonate | 110g Sodium Hydroxide | 110g Potassium Hydroxide |
| Solvent | 300g Water, 300g Xylene | 480g Water | 210g Water, 280g Toluene |
| Reaction Temperature | 160-165 °C | 150-155 °C | 80-85 °C then 140-145 °C |
| Reaction Time | 10 hours | 15 hours | 30 hours then 10 hours |
| Yield | 93.5% | 94.3% | 95.5% |
| Purity | 99.7% | 99.6% | 99.8% |
| Reference | [11] | [11] | [11] |
Caption: Workflow for the Grignard-based synthesis of 2,3-difluorophenol.
Functionalization of Difluorophenols
The hydroxyl group of difluorophenols provides a convenient handle for further functionalization, allowing for the synthesis of a diverse range of derivatives. Common functionalization strategies include O-alkylation to form ethers and C-N cross-coupling reactions to introduce amine functionalities.
Synthesis of Difluoromethyl Ethers
Aryl difluoromethyl ethers are important motifs in many bioactive molecules. A modern and efficient method for their synthesis involves the use of difluoromethyltriflate. [12]
Experimental Protocol: Difluoromethylation of Phenols
Materials:
-
Difluorophenol
-
Difluoromethyltriflate (HCF₂OTf)
-
Potassium Hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve the difluorophenol (1.0 eq) in a mixture of acetonitrile and aqueous potassium hydroxide.
-
Difluoromethylation: Add difluoromethyltriflate (HCF₂OTf) to the solution at room temperature. The reaction is typically fast, often completing within minutes. [12]3. Work-up and Purification: Dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. [13][14]
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
Materials:
-
Difluorophenol
-
Aryl halide (iodide or bromide preferred)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP, or Toluene)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the difluorophenol (1.2 eq), aryl halide (1.0 eq), copper(I) salt (0.1 eq), and base (2.0 eq).
-
Reaction: Add the solvent and heat the reaction mixture to a high temperature (often >100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [15][16][17]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Difluorophenol (converted to an aryl triflate or nonaflate)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Preparation of Aryl Triflates/Nonaflates: Convert the difluorophenol to its corresponding triflate or nonaflate using triflic anhydride or nonafluorobutanesulfonyl fluoride, respectively, in the presence of a base like pyridine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl triflate/nonaflate (1.0 eq), amine (1.2 eq), palladium catalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (1.5-2.0 eq) in a dry flask.
-
Reaction: Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Application in Drug Development: p38 MAPK Inhibition
Difluorophenol moieties are key structural features in a number of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). [4]The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, and its dysregulation is implicated in various inflammatory diseases and cancers. [4][18] The fluorine atoms on the phenol ring can form favorable interactions with the protein target, enhancing binding affinity and selectivity.
Diagram 5: Simplified p38 MAPK Signaling Pathway
Caption: Role of difluorophenol-containing inhibitors in the p38 MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. baranlab.org [baranlab.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 12. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
Application Notes & Protocols: 4-Butoxy-2,3-difluorophenol as a Versatile Building Block for Advanced Covalent Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them highly attractive for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1] The choice of organic building blocks is crucial in determining the properties and potential applications of the resulting COFs.[2] 4-Butoxy-2,3-difluorophenol is a promising yet underexplored building block for the synthesis of novel COFs. The presence of the butoxy group can enhance the solubility and processability of the resulting framework, while the difluoro-substituted phenolic ring offers unique electronic properties and potential for specific interactions, such as hydrogen bonding and halogen bonding. These features make COFs derived from this compound particularly interesting for applications in drug delivery, selective sensing, and catalysis.
These application notes provide a comprehensive overview of the potential uses of this compound in COF synthesis, along with detailed protocols for the synthesis and characterization of a hypothetical imine-linked COF, designated as BDF-COF-1.
Potential Applications of this compound Derived COFs
The unique structural features of this compound suggest several potential applications for COFs incorporating this building block:
-
Enhanced Drug Delivery Systems: The butoxy groups can improve the compatibility of the COF with hydrophobic drug molecules, potentially leading to higher loading capacities and controlled release profiles. The fluorinated framework may also offer specific interactions with fluorinated drug molecules.
-
Selective Sensing Platforms: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the COF, making it a candidate for selective electrochemical or fluorescent sensing of analytes. The pores of the COF can be designed to selectively bind specific molecules.
-
Advanced Catalysis: The fluorinated porous environment could provide a unique reaction medium for specific catalytic transformations. The functional groups within the COF can also act as catalytic sites.
-
Gas Storage and Separation: The tailored pore size and functionality of the COF can be exploited for the selective adsorption and separation of gases.
Experimental Protocols
Synthesis of BDF-COF-1
This protocol describes the synthesis of a hypothetical two-dimensional (2D) imine-linked COF, BDF-COF-1, from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB). The reaction proceeds via a condensation reaction between the aldehyde groups (formed in-situ from the phenol) and the amine groups of the linker.
Materials:
-
This compound
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Methanol
Procedure:
-
In a Pyrex tube, add this compound (0.3 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.2 mmol), and hexamethylenetetramine (HMTA) (0.6 mmol).
-
Add a mixture of 1,4-dioxane (1.5 mL) and N,N-dimethylformamide (DMF) (0.5 mL).
-
Add trifluoroacetic acid (TFA) (0.1 mL) to the suspension.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to an internal pressure of <100 mTorr, and flame-seal the tube.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product with anhydrous acetone (3 x 20 mL) and anhydrous methanol (3 x 20 mL).
-
Dry the product under vacuum at 80 °C overnight to obtain BDF-COF-1 as a powder.
References
Application Notes and Protocols: Derivatization of 4-Butoxy-2,3-difluorophenol for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Butoxy-2,3-difluorophenol is a key building block in the synthesis of advanced materials, particularly liquid crystals. The presence of lateral fluorine atoms on the phenyl ring is crucial for tuning the physicochemical properties of materials, such as dielectric anisotropy, viscosity, and mesophase behavior.[1] Derivatization of the phenolic hydroxyl group allows for the introduction of various functionalities, enabling the systematic modification of molecular geometry and intermolecular interactions. This, in turn, provides a powerful tool for creating materials with tailored properties for specific applications, such as high-performance liquid crystal displays (LCDs) and other electro-optical devices. These application notes provide detailed protocols for two common and effective derivatization methods for this compound: Williamson ether synthesis and esterification.
Protocol 1: Synthesis of 4-Butoxy-2,3-difluoro-1-(alkoxy)benzenes via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound with various primary alkyl halides to yield a homologous series of 1-alkoxy-4-butoxy-2,3-difluorobenzene derivatives. This method is fundamental for creating materials where the length of the terminal alkyl chain can be systematically varied to control properties like melting point and liquid crystalline phase transitions.
Experimental Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Primary Alkyl Bromide (e.g., 1-bromohexane, 1-bromoheptane, etc.) (1.2 eq.)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). b. Add anhydrous acetone or DMF to the flask to create a stirrable suspension. c. Add the primary alkyl bromide (1.2 eq.) to the suspension at room temperature. d. Heat the reaction mixture to reflux (for acetone, ~60°C; for DMF, the temperature can be adjusted between 60-80°C) and maintain for 6-12 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids. g. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. h. Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. i. Wash the organic layer sequentially with deionized water (2x) and brine (1x). j. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. k. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-alkoxy-4-butoxy-2,3-difluorobenzene derivative.
Experimental Workflow:
Data Presentation:
The following table summarizes the expected phase transition temperatures for a homologous series of 1-alkoxy-4-butoxy-2,3-difluorobenzenes. The data illustrates a common trend where increasing the alkyl chain length can lead to the appearance of liquid crystalline phases and a general modification of the transition temperatures.
| Alkyl Group (R) | Compound ID | Melting Point (°C) | Smectic A - Nematic/Isotropic (°C) | Nematic - Isotropic (°C) |
| -C₄H₉ | EDF-4 | 55.2 | - | 45.1 |
| -C₅H₁₁ | EDF-5 | 52.8 | - | 48.9 |
| -C₆H₁₃ | EDF-6 | 49.5 | 51.2 | 55.8 |
| -C₇H₁₅ | EDF-7 | 47.1 | 54.9 | 58.3 |
| -C₈H₁₇ | EDF-8 | 45.8 | 58.1 | 60.2 |
Note: Data are hypothetical and based on trends observed in related fluorinated liquid crystal systems. Cr = Crystal, SmA = Smectic A phase, N = Nematic phase, I = Isotropic liquid.
Protocol 2: Synthesis of 4-Butoxy-2,3-difluorophenyl Alkanoates via Esterification
This protocol details the esterification of this compound with various alkanoyl chlorides. This derivatization introduces an ester linkage, which significantly influences the electronic and steric properties of the molecule, thereby affecting its material properties.
Experimental Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Alkanoyl Chloride (e.g., hexanoyl chloride, heptanoyl chloride, etc.) (1.1 eq.)
-
Pyridine or Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure: a. Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. b. Cool the solution to 0°C in an ice bath. c. Add the alkanoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. e. Monitor the reaction progress by TLC. f. Upon completion, transfer the reaction mixture to a separatory funnel. g. Wash the organic layer sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (2x), and brine (1x). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain the pure 4-butoxy-2,3-difluorophenyl alkanoate.
Experimental Workflow:
Data Presentation:
The following table presents plausible physical data for a series of 4-butoxy-2,3-difluorophenyl alkanoates. The introduction of the ester group and the variation in the alkyl chain length are expected to have a pronounced effect on the melting points and the stability of the resulting mesophases.
| Alkanoate Chain (R) | Compound ID | Melting Point (°C) | Smectic A - Nematic/Isotropic (°C) | Nematic - Isotropic (°C) |
| -CO(CH₂)₂CH₃ | EDF-E4 | 68.5 | - | 58.2 |
| -CO(CH₂)₃CH₃ | EDF-E5 | 65.1 | - | 62.7 |
| -CO(CH₂)₄CH₃ | EDF-E6 | 62.9 | 65.3 | 69.8 |
| -CO(CH₂)₅CH₃ | EDF-E7 | 60.3 | 69.1 | 72.4 |
| -CO(CH₂)₆CH₃ | EDF-E8 | 58.7 | 72.5 | 74.1 |
Note: Data are hypothetical and based on trends observed in related fluorinated liquid crystal systems. Cr = Crystal, SmA = Smectic A phase, N = Nematic phase, I = Isotropic liquid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butoxy-2,3-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Butoxy-2,3-difluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of 2,3-difluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1][2]
Q2: What are the critical parameters that influence the yield of the Williamson ether synthesis for this compound?
A2: The key factors influencing the yield are the choice of base, solvent, reaction temperature, and the purity of the starting materials.[3] Polar aprotic solvents are generally preferred as they can accelerate the rate of this S(_N)2 reaction.[1]
Q3: Are there alternative synthetic routes to 4-alkoxy-2,3-difluorophenols?
Q4: What are the main competing side reactions in this synthesis?
A4: A potential side reaction in the O-alkylation of phenols is C-alkylation, where the butyl group attaches to the aromatic ring instead of the phenolic oxygen.[1] However, the use of polar aprotic solvents generally favors the desired O-alkylation.[1] Another possibility is elimination reaction of the alkyl halide, especially with sterically hindered substrates.[2]
Troubleshooting Guide
Low Yield
A common challenge in the synthesis of this compound is achieving a high yield. The following sections provide guidance on troubleshooting and optimizing the reaction conditions.
Issue 1: Incomplete Deprotonation of 2,3-difluorophenol
-
Question: My reaction is sluggish, and the yield is low. How do I ensure complete formation of the phenoxide?
-
Answer: The acidity of the phenol and the strength of the base are crucial. While 2,3-difluorophenol is more acidic than phenol due to the electron-withdrawing nature of the fluorine atoms, a sufficiently strong base is still required for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[1]
-
Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried. The presence of water will consume the base and hinder the formation of the phenoxide.
-
Reaction Time: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This can be monitored by the cessation of gas evolution if using a hydride base.
-
-
Issue 2: Suboptimal S(_N)2 Reaction Conditions
-
Question: I've confirmed phenoxide formation, but the yield of the desired ether is still poor. What could be the problem?
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Answer: The efficiency of the S(_N)2 reaction between the phenoxide and the butyl halide is highly dependent on the solvent and temperature.
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Troubleshooting Steps:
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Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to accelerate S(_N)2 reactions and are recommended for this synthesis.[1]
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Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. A temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
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Alkylating Agent: Ensure the 1-bromobutane is of high purity and is added slowly to the reaction mixture.
-
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative effects of key reaction parameters on the yield of this compound in a Williamson ether synthesis.
| Parameter | Condition A | Expected Yield | Condition B | Expected Yield | Rationale |
| Base | K₂CO₃ | Moderate | NaH | High | A stronger base ensures more complete deprotonation of the phenol.[1] |
| Solvent | Ethanol (Protic) | Low to Moderate | DMF (Aprotic) | High | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity in an S(_N)2 reaction.[1] |
| Temperature | Room Temperature | Low | 60 °C | High | Increased temperature provides the necessary activation energy for the reaction to proceed at a practical rate. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a standard procedure for the O-alkylation of a phenol.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Add 2,3-difluorophenol (1.0 equivalent) to the solvent. At 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 30 minutes or until the cessation of hydrogen evolution.
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Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Alternative Grignard-based Synthesis of 4-Alkoxy-2,3-difluorophenol (Adapted from a similar synthesis)
This protocol is based on a patented method for a similar compound and presents an alternative synthetic strategy.[4]
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Grignard Reagent Formation: Under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Add a solution of 4-alkoxy-2,3-difluorobromobenzene in THF dropwise to initiate the Grignard reaction.
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Boration: Cool the Grignard reagent and add trimethyl borate. Allow the reaction to proceed to form the boronic ester.
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Hydrolysis: Hydrolyze the boronic ester with an acidic aqueous solution to yield 4-alkoxy-2,3-difluorophenylboronic acid.
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Oxidation: Oxidize the boronic acid with hydrogen peroxide to yield the crude 4-alkoxy-2,3-difluorophenol.
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Purification: Purify the crude product through appropriate work-up and crystallization or chromatography.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.
References
Technical Support Center: Purification of 4-Butoxy-2,3-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Butoxy-2,3-difluorophenol by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. Standard silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography is recommended.
Q2: How do I determine the optimal solvent system (mobile phase) for the separation?
A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1][2][3] An Rf in this range generally provides the best separation from impurities.[2][3]
Q3: My compound is streaking or "tailing" on the column. What could be the cause and how can I fix it?
A3: Tailing is a common issue with phenolic compounds due to the interaction of the acidic hydroxyl group with the silica gel. To mitigate this, you can try adding a small amount (0.1-1%) of a polar solvent like acetic acid or triethylamine to the eluent to improve the peak shape. However, be mindful that the addition of acid or base might affect the stability of your compound.
Q4: The this compound is not moving from the top of the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound is strongly adsorbed to the silica gel, you can try switching to a more polar solvent system, such as dichloromethane/methanol. In some cases, using a different stationary phase, like alumina, might be beneficial.
Q5: I'm observing colored impurities in my fractions. What are they and how can I prevent them?
A5: Phenols are susceptible to oxidation, which can form colored quinone-type byproducts. To minimize oxidation, it is advisable to use fresh solvents and purify the compound as quickly as possible. Storing the crude material and purified fractions under an inert atmosphere (like nitrogen or argon) can also help.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system using TLC to achieve a larger difference in Rf values between your compound and the impurities. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of compound to silica gel by weight. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your eluent system. Consider switching to a more polar solvent system (e.g., dichloromethane/methanol). |
| Cracked or Channeled Silica Bed | - The column ran dry (solvent level dropped below the top of the silica). - The silica was not packed properly. | - Always keep the solvent level above the silica bed. - Repack the column using a slurry method to ensure a homogenous packing. |
| Low Recovery of the Compound | - The compound is unstable on silica gel. - The compound is co-eluting with an impurity. - Incomplete elution from the column. | - Test the stability of your compound on a TLC plate by letting it sit for an extended period before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina. - Re-evaluate your solvent system with TLC to ensure baseline separation. - After your main product has eluted, flush the column with a highly polar solvent to check for any remaining material. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh for flash chromatography)
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Hexane (or petroleum ether)
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Ethyl acetate
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Glass chromatography column
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TLC plates, chamber, and UV lamp
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Collection tubes or flasks
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Rotary evaporator
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The optimal eluent system will give an Rf value of approximately 0.3 for the this compound spot.
3. Column Preparation (Slurry Packing):
-
Securely clamp the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, less polar eluent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Allow the silica to settle, and then add a thin layer of sand on top to protect the surface.
-
Drain the excess solvent until it is level with the top of the sand.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent starts to drip from the column outlet.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If the separation is slow, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
6. Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | Start with a ratio that gives an Rf of ~0.3 on TLC (e.g., 8:2 or 7:3). |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation from impurities.[1][2][3] |
| Sample Load | 1:30 - 1:100 (compound:silica) | Overloading the column will result in poor separation. |
| Expected Purity | >98% | Dependent on the crude material's impurity profile and proper technique. |
| Expected Yield | 80-95% | Recovery can be affected by compound stability and co-elution. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
Technical Support Center: Purification of 4-Butoxy-2,3-difluorophenol
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 4-Butoxy-2,3-difluorophenol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product largely depends on the synthetic route employed. Assuming a Williamson ether synthesis from 2,3-difluorophenol and a butyl halide, common impurities may include:
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Unreacted 2,3-difluorophenol: Incomplete reaction can leave starting material in your crude product.
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Excess butyl halide: If used in excess, this reagent may remain.
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Dialkylated byproduct (1-Butoxy-2-(butoxy)-3,4-difluorobenzene): Although less likely due to steric hindrance, some dialkylation of the aromatic ring may occur under harsh conditions.
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Solvent residues: Residual reaction or extraction solvents.
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Base residues: Inorganic salts resulting from the base used in the reaction.
Q2: My crude product is a dark oil. How can I remove the color?
A2: Dark coloration often indicates the presence of minor, highly conjugated impurities or oxidation products. These can often be removed by:
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Charcoal treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated charcoal, followed by filtration.
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Column chromatography: This is a very effective method for separating colored impurities from the desired product.
Q3: I am seeing a spot on my TLC that is very close to my product spot. How can I improve separation?
A3: Poor separation on TLC suggests that the impurity has a similar polarity to your product. To improve separation during column chromatography, you can:
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Optimize the solvent system: A less polar solvent system will generally increase the separation between compounds. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
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Use a longer column: A longer column provides more stationary phase for the separation to occur, which can improve the resolution of closely running spots.
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Consider a different stationary phase: If silica gel does not provide adequate separation, you could try alumina or a bonded-phase silica.
Q4: My compound is not crystallizing during recrystallization. What can I do?
A4: Failure to crystallize can be due to several factors:
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Solution is not saturated: Try to slowly evaporate some of the solvent to increase the concentration of your compound.
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Presence of impurities: Impurities can inhibit crystal formation. You may need to perform a preliminary purification step like column chromatography.
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Incorrect solvent choice: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. You may need to screen several solvents or solvent mixtures.
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Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent level or add a seed crystal of the pure compound if available.
Data on Purification Methods
The following table summarizes typical results from different purification methods for crude this compound. These values are illustrative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Single Recrystallization | 85% | 95-97% | 70-85% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel) | 85% | >99% | 60-80% | Highly effective for a wide range of impurities. |
| Preparative HPLC | 95% | >99.5% | 50-70% | Used for achieving very high purity, often for analytical standards. |
| Distillation under Reduced Pressure | 90% | 98-99% | 75-90% | Suitable if the compound is thermally stable and impurities have different boiling points. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol describes a standard procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Slurry:
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In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
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Stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
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Secure a glass chromatography column vertically. Ensure the stopcock is closed.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Pour the silica gel slurry into the column.
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Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.
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Add a thin layer of sand on top of the packed silica gel.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel (dry loading).
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Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).
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Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Combine the fractions containing the pure product.
5. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent.
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A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature or below. Common solvent systems to test include heptane, ethanol/water, or toluene.
2. Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
3. Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
6. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Optimizing temperature and reaction time for difluorophenol alkylation
Welcome to the Technical Support Center for optimizing the alkylation of difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the O-alkylation of difluorophenols, a key reaction for the synthesis of various pharmaceutical and agrochemical compounds.
Issue 1: Low or No Product Yield
Question: I am performing an O-alkylation of 2,4-difluorophenol with an alkyl halide but observe a very low yield of the desired ether product. What are the potential causes and how can I improve the yield?
Answer:
Low yield in a Williamson ether synthesis of difluorophenol can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here is a step-by-step troubleshooting guide:
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Incomplete Deprotonation: The phenoxide formation is the first critical step. Due to the electron-withdrawing nature of the fluorine atoms, difluorophenols are more acidic than phenol, but a sufficiently strong base is still required for complete deprotonation.
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Solution: Consider switching to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, cesium carbonate (Cs₂CO₃) is often more effective, leading to higher yields and shorter reaction times due to its higher solubility in organic solvents and the "naked" anion effect.[1][2] For particularly challenging alkylations, a stronger base like sodium hydride (NaH) may be necessary, though caution must be exercised due to its reactivity.
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Poor Nucleophilicity of the Phenoxide: Although the difluorophenoxide is generated, its nucleophilicity might be reduced by the electron-withdrawing fluorine atoms.
-
Solution: The choice of solvent can significantly impact the nucleophilicity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are recommended as they solvate the cation, leaving the phenoxide anion more available for nucleophilic attack.[3]
-
-
Side Reactions: The most common side reaction is C-alkylation, where the alkyl group attaches to the carbon atom of the aromatic ring instead of the oxygen atom. Another possibility is elimination (E2) if you are using a secondary or tertiary alkyl halide.[4]
-
Solution: To favor O-alkylation over C-alkylation, ensure anhydrous conditions. The choice of a less polar, aprotic solvent can also favor O-alkylation. To avoid elimination, it is crucial to use a primary alkyl halide whenever possible.[4]
-
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If the reaction is slow, the temperature can be increased, but be aware that higher temperatures might promote side reactions. Similarly, ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time can range from 4 to 24 hours.[6]
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Issue 2: Formation of Multiple Products (Poor Selectivity)
Question: My reaction is producing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?
Answer:
Achieving high selectivity for O-alkylation is a common challenge. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (oxygen and carbon). Here’s how to enhance O-alkylation selectivity:
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Solvent Choice: The solvent plays a crucial role in directing the regioselectivity.
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Protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.
-
Polar aprotic solvents (like DMF and acetonitrile) do not engage in hydrogen bonding with the phenoxide, leaving the more electronegative oxygen atom as the more reactive site for nucleophilic attack. Therefore, using a polar aprotic solvent is highly recommended for O-alkylation.
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the reaction site.
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Larger, softer cations like cesium (Cs⁺) tend to associate less tightly with the "hard" oxygen atom of the phenoxide, making it more available for alkylation. This is another reason why Cs₂CO₃ often provides better O-selectivity compared to K₂CO₃ or Na₂CO₃.[1]
-
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve O-alkylation selectivity. The PTC helps to bring the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, facilitating the reaction at the oxygen atom.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the alkylation of difluorophenol?
A1: The optimal temperature depends on the specific substrates and reagents used. However, a general starting point is between 60 °C and 100 °C. For instance, in a related O-arylation of a heterocyclic chloride with 2,4-difluorophenol, a reaction temperature of 100 °C was employed.[5] It is advisable to perform small-scale experiments at different temperatures (e.g., 60 °C, 80 °C, and 100 °C) to determine the best balance between reaction rate and selectivity for your specific system. Excessively high temperatures can lead to the degradation of the starting material or the formation of byproducts.[4]
Q2: How long should I run the reaction?
A2: Reaction times can vary significantly, typically from a few hours to 24 hours. For the O-arylation of a heterocyclic chloride with 2,4-difluorophenol, a reaction time of 12-24 hours was reported to give a good yield.[5] The progress of the reaction should be monitored by a suitable analytical technique like TLC or GC-MS to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products from prolonged heating.
Q3: Which base is better for the alkylation of difluorophenol: potassium carbonate or cesium carbonate?
A3: While both are commonly used, cesium carbonate (Cs₂CO₃) often provides superior results for the O-alkylation of phenols.[1] This is attributed to its higher solubility in common organic solvents and the "cesium effect," where the large cesium cation does not coordinate as strongly with the phenoxide oxygen, making it a more potent nucleophile.[2] This often leads to higher yields and can allow for milder reaction conditions (lower temperatures and shorter reaction times).[1][8]
Q4: What are the best solvents for difluorophenol alkylation?
A4: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and acetonitrile are widely used and have been shown to be effective.[3] These solvents help to dissolve the phenoxide salt and enhance the nucleophilicity of the phenoxide anion without participating in hydrogen bonding that could hinder the desired O-alkylation.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting materials (difluorophenol and alkyl halide) and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[5] A protocol for the GC-MS analysis of 2,4-difluorophenol, which involves a derivatization step, is available and can be adapted to monitor the reaction mixture.[5]
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for the O-alkylation of 2,4-difluorophenol. Please note that these are representative examples, and optimal conditions may vary depending on the specific alkylating agent and experimental setup.
Table 1: Effect of Base and Temperature on Yield
| Entry | Difluorophenol | Alkylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 2,4-Difluorophenol | Ethyl Iodide | K₂CO₃ (1.5) | DMF | 80 | 12 | 60-70 |
| 2 | 2,4-Difluorophenol | Ethyl Iodide | Cs₂CO₃ (1.5) | DMF | 80 | 8 | >85 |
| 3 | 2,4-Difluorophenol | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 60 | 16 | 75-85 |
| 4 | 2,4-Difluorophenol | Benzyl Bromide | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 10 | >90 |
Table 2: Effect of Reaction Time on Yield (using Cs₂CO₃ at 80 °C in DMF)
| Entry | Difluorophenol | Alkylating Agent | Time (h) | Estimated Yield (%) |
| 1 | 2,4-Difluorophenol | Ethyl Iodide | 2 | ~40 |
| 2 | 2,4-Difluorophenol | Ethyl Iodide | 4 | ~70 |
| 3 | 2,4-Difluorophenol | Ethyl Iodide | 8 | >85 |
| 4 | 2,4-Difluorophenol | Ethyl Iodide | 12 | >85 (potential for minor degradation) |
Experimental Protocols
General Protocol for O-Alkylation of 2,4-Difluorophenol
This protocol provides a general procedure for the Williamson ether synthesis of 2,4-difluorophenol with a primary alkyl halide.
Materials:
-
2,4-Difluorophenol
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., Potassium Carbonate or Cesium Carbonate), anhydrous
-
Solvent (e.g., N,N-Dimethylformamide or Acetonitrile), anhydrous
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
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Condenser
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-difluorophenol (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of difluorophenol).
-
Add the anhydrous base (e.g., Cs₂CO₃, 1.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane/ethyl acetate).
-
Upon completion (typically when the starting difluorophenol is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluorophenol ether.
Visualizations
Caption: Experimental workflow for the O-alkylation of difluorophenol.
Caption: Troubleshooting logic for low yield in difluorophenol alkylation.
References
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
4-Butoxy-2,3-difluorophenol stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information on the stability and potential degradation pathways of 4-Butoxy-2,3-difluorophenol. Due to limited specific literature on this compound, this guide combines data from structurally related molecules and general chemical principles to address potential issues encountered during experimentation.
General Stability Profile & Troubleshooting
The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Phenols are susceptible to oxidation, which can be exacerbated by the presence of the electron-donating butoxy group. The difluoro substitution pattern may influence the reactivity of the aromatic ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample discoloration (e.g., turning pink or brown) upon storage or in solution. | Oxidation of the phenolic hydroxyl group to form colored quinone-type structures. This can be accelerated by air, light, or impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Use freshly purified solvents and consider de-gassing solutions. |
| Unexpected peaks in NMR or LC-MS analysis, suggesting degradation. | 1. Cleavage of the ether linkage (dealkylation). 2. Ring hydroxylation or other modifications. | 1. Avoid harsh acidic or basic conditions that can promote ether cleavage. 2. Analyze for expected degradation products such as 2,3-difluorohydroquinone or 2,3-difluorophenol. Use radical scavengers if free-radical-mediated degradation is suspected. |
| Low yield or recovery in reactions. | The compound may be degrading under the reaction conditions. The phenolic hydroxyl group might be interfering with the desired reaction. | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before proceeding with reactions that are sensitive to phenols. Perform a stability study of the compound under the proposed reaction conditions without other reagents. |
| Inconsistent experimental results. | Variability in the purity of the starting material or degradation during storage. | Re-purify the compound before use, for example, by column chromatography or recrystallization. Always use a fresh bottle or a properly stored aliquot for critical experiments. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, a plausible pathway, analogous to the microbial degradation of 4-butoxyphenol, is initiated by ipso-hydroxylation. This mechanism involves the enzymatic hydroxylation at the carbon atom bearing the butoxy group, leading to the cleavage of the ether bond.
Experimental Protocols
Protocol 1: Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound.
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Sample Preparation: Prepare multiple, identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a relevant buffer).
-
Incubation: Place the solutions in temperature-controlled environments at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C). Include a control sample stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each temperature condition.
-
Analysis: Analyze the aliquots immediately by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
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Data Evaluation: Quantify the remaining percentage of this compound at each time point and temperature relative to the time-zero or -20°C control.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: To ensure stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.
Q2: Is this compound sensitive to light? A2: Phenolic compounds can be light-sensitive. It is best practice to store the compound in an amber vial or a container protected from light to prevent photochemical degradation.
Q3: What are the primary safety concerns when handling this compound? A3: Based on data for similar phenolic compounds, this compound should be handled with care. It may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2][3]
Q4: What solvents are compatible with this compound? A4: this compound is expected to be soluble in a range of organic solvents, such as alcohols, ethers, and chlorinated solvents. Its solubility in aqueous solutions is likely to be pH-dependent, increasing at higher pH due to the deprotonation of the phenolic hydroxyl group.
Q5: How can I confirm the purity of my sample? A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the chemical structure and detect structural impurities. Mass Spectrometry (MS) can verify the molecular weight.[4]
References
Technical Support Center: Isomer Formation in Electrophilic Aromatic Substitution
Welcome to the technical support center for controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired isomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho, meta, and para isomers in my electrophilic aromatic substitution reaction?
The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily governed by the electronic nature of the substituent already present on the ring.[1][2] Substituents are classified as either activating or deactivating groups, which in turn directs the incoming electrophile to specific positions.
-
Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4][5] They stabilize the carbocation intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[6][7] Examples include -OH, -NH2, -OR, and alkyl groups.[4]
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[3] They destabilize the arenium ion, especially when the attack is at the ortho or para positions. Consequently, the meta position becomes the most favorable site for substitution.[8] Examples include -NO2, -CN, -SO3H, and carbonyl groups (-CHO, -COR).[4]
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Halogens (Deactivating Ortho, Para-Directors): Halogens are a unique case as they are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.[1]
Q2: My starting material has an ortho, para-directing group, but the para isomer is the major product. How can I increase the yield of the ortho isomer?
The preference for the para product over the ortho product, even with an ortho, para-directing group, is often due to steric hindrance.[9] The substituent already on the ring can physically block the incoming electrophile from attacking the adjacent ortho positions.[9] To favor the formation of the ortho isomer, a "blocking group" strategy can be employed.[9][10][11] This involves temporarily blocking the more accessible para position with a reversible substituent, forcing the desired substitution to occur at an ortho position. The blocking group is then removed in a subsequent step.[9][10]
Q3: How can I enhance the formation of the para isomer and minimize the ortho isomer?
To increase the selectivity for the para position, you can leverage steric hindrance to your advantage. This can be achieved in two primary ways:
-
Using a Bulky Directing Group: If your synthesis allows, starting with a substrate that has a sterically bulky ortho, para-directing group will disfavor substitution at the ortho positions. For instance, a tert-butyl group is significantly more sterically demanding than a methyl group and will lead to a higher proportion of the para product.[3]
-
Employing a Bulky Catalyst or Reagent: The use of bulky catalysts or electrophilic reagents can also increase para-selectivity.[12][13][14][15] The large size of the catalyst-electrophile complex makes it difficult to approach the sterically hindered ortho positions, thus favoring attack at the less hindered para position.
Troubleshooting Guides
Problem: Low Regioselectivity in Nitration Reactions
Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) can sometimes lead to poor regioselectivity and the formation of multiple isomers.[16][17][18]
Solution: Alternative Nitration Protocols
Recent studies have shown that modifying the reaction medium can significantly improve regioselectivity.
-
Aqueous Nitration with Surfactants: Performing the nitration in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature has been shown to yield high regioselectivity.[19][20] For example, the nitration of phenol in this medium yields exclusively the para-isomer in excellent yield.[20]
Problem: Undesired Isomer Formation in Friedel-Crafts Reactions
Friedel-Crafts alkylations are prone to issues with regioselectivity, and the product can be more reactive than the starting material, leading to polysubstitution.[21] Friedel-Crafts acylations are generally more controlled as the product is deactivated towards further substitution.[22]
Solution: Controlling Steric and Electronic Factors
-
Steric Control in Alkylation: When alkylating polycyclic aromatic hydrocarbons like naphthalene, the size of the alkylating agent can influence the position of substitution. Smaller alkyl halides tend to favor the 1-position (alpha), while bulkier alkyl halides favor the 2-position (beta) due to steric hindrance with the hydrogen at the 8-position.[23][24]
-
Shape-Selective Catalysts: The use of solid acid catalysts like zeolites can promote para-selective Friedel-Crafts reactions through shape selectivity. The pores of the zeolite can sterically hinder the formation of bulkier ortho and meta transition states, thus favoring the formation of the more linear para isomer.[25]
Experimental Protocols
Protocol 1: Using a Sulfonyl Blocking Group to Achieve Ortho-Substitution
This protocol describes the synthesis of ortho-bromoanisole from anisole, where the para position is temporarily blocked by a sulfonic acid group.[9]
Step 1: Sulfonation (Blocking the Para Position)
-
Reagents: Anisole, fuming sulfuric acid (H₂SO₄ + SO₃).
-
Procedure: React anisole with fuming sulfuric acid. The bulky sulfonic acid group will predominantly add to the sterically less hindered para position. The product is p-methoxybenzenesulfonic acid.
Step 2: Halogenation (Directing to the Ortho Position)
-
Reagents: p-methoxybenzenesulfonic acid, bromine (Br₂), Lewis acid catalyst (e.g., FeBr₃).
-
Procedure: Brominate the product from Step 1. With the para position blocked, the bromine will be directed to the available ortho positions.
Step 3: Desulfonation (Removing the Blocking Group)
-
Reagents: The product from Step 2, dilute sulfuric acid (H₂SO₄), heat.
-
Procedure: Heat the product from Step 2 in the presence of dilute sulfuric acid. The sulfonation reaction is reversible, and under these conditions, the sulfonic acid group will be removed, yielding the desired ortho-bromoanisole.[10]
Data Presentation
Table 1: Isomer Distribution in the Nitration of Toluene under Different Conditions
| Reaction Conditions | Ortho-nitrotoluene (%) | Meta-nitrotoluene (%) | Para-nitrotoluene (%) | Reference |
| HNO₃/H₂SO₄ at 30°C | 58.5 | 4.4 | 37.1 | [26] |
| HNO₃/H₂SO₄ at 45°C | 56.8 | 3.2 | 40.0 | [26] |
| HNO₃ in Acetic Anhydride | 62 | 1 | 37 |
Note: Data is compiled from various sources and reaction conditions can influence these ratios.
Visualizations
Caption: Decision tree for selecting a strategy to control isomer formation.
Caption: Workflow for using a blocking group to achieve ortho-substitution.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 17. chemistryforsustainability.org [chemistryforsustainability.org]
- 18. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. lscollege.ac.in [lscollege.ac.in]
- 23. Page loading... [guidechem.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Scaling up the synthesis of 4-Butoxy-2,3-difluorophenol from lab to pilot
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Butoxy-2,3-difluorophenol from laboratory to pilot plant scale. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2,3-difluorophenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic butylating agent, such as 1-bromobutane, in an SN2 reaction.[1][2]
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 2,3-difluorophenol and a suitable butylating agent, typically an n-butyl halide like 1-bromobutane or 1-iodobutane. A base is required to deprotonate the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). A suitable solvent is also necessary, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile being common choices.
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
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2,3-Difluorophenol: This starting material is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It is also a flammable solid.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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1-Bromobutane: This reagent is a flammable liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation. Standard handling precautions for flammable and toxic liquids should be followed.
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Bases (e.g., NaH, KOH): Strong bases are corrosive and can cause severe skin and eye burns. Sodium hydride is also highly reactive with water and can ignite. These should be handled with extreme care in a dry, inert atmosphere.
Experimental Protocols
Laboratory Scale Synthesis (Illustrative Protocol)
Materials:
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2,3-Difluorophenol (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone (as solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorophenol and anhydrous acetone.
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Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
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Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 1 hour to ensure the formation of the potassium phenoxide.
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Slowly add 1-bromobutane to the refluxing mixture.
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Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure this compound.
Pilot Plant Scale-Up Considerations
Scaling up the synthesis requires careful consideration of several factors:
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Heat Transfer: The Williamson ether synthesis is typically exothermic. In a large reactor, efficient heat removal is critical to maintain temperature control and prevent runaway reactions. Pilot plant reactors should have a jacketed cooling system and reliable temperature monitoring.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and good contact between the reactants, especially when dealing with solid-liquid slurries (e.g., K₂CO₃ in a solvent). The type of agitator and its speed need to be optimized for the larger volume.
-
Reagent Addition: The rate of addition of the alkylating agent (1-bromobutane) may need to be carefully controlled at the pilot scale to manage the reaction exotherm.
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Work-up and Purification: Filtration and extraction procedures need to be adapted for larger volumes. Distillation is often a more practical purification method at the pilot scale compared to column chromatography.
Data Presentation
The following table presents a comparative summary of typical parameters for the synthesis of this compound at the laboratory and pilot plant scales. Please note that these are illustrative values and may vary depending on the specific equipment and optimized conditions.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 10 - 100 g | 10 - 100 kg |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (after purification) | > 99% (Column Chromatography) | > 98% (Distillation) |
| Reaction Time | 8 - 12 hours | 10 - 16 hours |
| Solvent Volume | 10 - 20 L / kg of product | 5 - 10 L / kg of product |
| Heating/Cooling | Heating mantle / Oil bath | Jacketed reactor with thermal fluid |
| Purification Method | Column Chromatography | Fractional Distillation |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base is of good quality, anhydrous, and used in sufficient excess (typically 1.5-2.0 equivalents). Increase the initial reflux time after base addition to ensure complete phenoxide formation. |
| Inactive Alkylating Agent | Check the purity of the 1-bromobutane. Consider using a more reactive alkylating agent like 1-iodobutane. |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely by TLC or GC. If the reaction stalls, consider extending the reflux time or slightly increasing the temperature (if the solvent allows). |
| Side Reactions (Elimination) | This is more likely with secondary or tertiary alkyl halides but can occur with primary halides at high temperatures. Ensure the temperature is not excessively high. |
| Moisture Contamination | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q: I am observing significant impurity peaks in my final product. What are the likely side products and how can I minimize them?
| Potential Side Product | Formation Mechanism & Minimization Strategy |
| Unreacted 2,3-Difluorophenol | Incomplete reaction. Ensure sufficient alkylating agent and reaction time. Can be removed during work-up by washing with a dilute aqueous base (e.g., NaOH solution). |
| Dialkylated Product (if starting with a dihydroxyphenol) | Not applicable for 2,3-difluorophenol, but a common issue with starting materials like hydroquinone. |
| Products of C-Alkylation | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although O-alkylation is generally favored. Using polar aprotic solvents can help minimize C-alkylation. |
| Elimination Product (1-Butene) | Can occur at higher temperatures. Maintain careful temperature control. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated phenols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acquisition and processing of NMR spectra for fluorinated phenols.
Issue 1: Distorted or Rolling Baseline in ¹⁹F NMR Spectra
Symptoms: The baseline of the ¹⁹F NMR spectrum is not flat, showing a rolling or distorted appearance, which complicates phasing and accurate integration.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Large Spectral Width: Acquiring a very wide spectral width, which is common in ¹⁹F NMR, can lead to baseline distortions.[1] | Optimize the spectral width to cover only the region of interest. If a large width is necessary, use a higher-order polynomial baseline correction function during processing.[2] |
| Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[1] | Manually re-phase the spectrum carefully, starting with the zero-order correction before adjusting the first-order correction.[2] |
| Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), leading to baseline issues.[1] | Apply a backward linear prediction or use a larger number of dummy scans before acquisition to mitigate this effect. |
| Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe (e.g., Teflon components) can result in an uneven baseline.[1] | Acquire a background spectrum of the probe with a non-fluorinated solvent and subtract it from the sample spectrum. |
Issue 2: Broad or Unresolved Peaks in ¹H or ¹⁹F NMR Spectra
Symptoms: Signals in the NMR spectrum are broad, leading to a loss of resolution and difficulty in interpreting coupling patterns.
Possible Causes & Solutions:
| Cause | Solution |
| Molecular Aggregation: Phenolic compounds, through hydrogen bonding, can form aggregates, especially at higher concentrations, causing signal broadening.[2] | Dilute the sample. The chemical shifts of phenolic protons are often concentration-dependent, and dilution can sharpen the signals. |
| Paramagnetic Impurities: Trace amounts of paramagnetic substances like dissolved oxygen or metal ions can cause significant line broadening.[2] | Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through it or by using freeze-pump-thaw cycles. Using a chelating agent can also help remove metal ions.[2] |
| Chemical Exchange: The hydroxyl proton can undergo rapid exchange with residual water or other exchangeable protons, leading to broadening of its signal and adjacent protons.[2] | Dry the solvent and glassware thoroughly. Adding a small amount of D₂O will cause the hydroxyl proton signal to disappear, confirming its identity.[3] |
| Unoptimized Acquisition Parameters: Insufficient acquisition time or relaxation delay can lead to broad lineshapes.[2] | Ensure the acquisition time is sufficient to observe the full decay of the FID and that the relaxation delay is adequate (typically 1-5 times the longest T₁). |
Issue 3: Unexpected or Asymmetric Peaks in the ¹⁹F NMR Spectrum
Symptoms: The spectrum displays small, often uneven peaks surrounding the main signals.
Possible Causes & Solutions:
| Cause | Solution |
| ¹³C Satellites: The natural abundance of ¹³C (about 1.1%) results in a small fraction of molecules having a ¹³C atom adjacent to a ¹⁹F atom, causing satellite peaks due to ¹³C-¹⁹F coupling.[1] | These peaks are inherent to the sample and can be useful for structure confirmation. The asymmetry arises from the isotope effect of ¹³C on the ¹⁹F chemical shift.[1] |
| Impurities: Residual solvents, starting materials, or byproducts from the synthesis can introduce extra peaks.[2] | Check the purity of the sample using other analytical techniques like chromatography. Consult tables of common NMR solvent impurities. Spiking the sample with a suspected impurity can confirm its presence if the corresponding peak intensity increases.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?
A1: The ¹⁹F nucleus has a large chemical shift dispersion, spanning a range of about 800 ppm, because the chemical shift is highly sensitive to the electronic environment.[4][5] This sensitivity is amplified by fluorine's high electronegativity, which causes significant changes in electron density with small structural modifications.[6] This wide range minimizes signal overlap, which is a significant advantage over ¹H NMR.[7]
Q2: How can I differentiate between ¹H-¹H and ¹H-¹⁹F coupling in a complex ¹H NMR spectrum of a fluorinated phenol?
A2: Differentiating between these couplings can be challenging. A common method is to run a ¹H spectrum with ¹⁹F decoupling (a ¹H{¹⁹F} experiment). This will remove all ¹H-¹⁹F couplings, simplifying the spectrum to only show ¹H-¹H couplings.[8] Comparing the decoupled spectrum to the original coupled spectrum allows for the assignment of ¹H-¹⁹F coupling constants.[8] Advanced techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can also be used to obtain a ¹H decoupled ¹H spectrum, leaving only the ¹H-¹⁹F coupling information.[8]
Q3: What are typical coupling constant values I should expect for fluorinated phenols?
A3: Coupling constants are valuable for structural elucidation. ¹⁹F-¹⁹F and ¹H-¹⁹F couplings can occur over multiple bonds.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 1JC-F | 1 | 240 - 320 | Strong coupling through a single bond.[9] |
| 2JH-F (geminal) | 2 | ~50 | Can be as large as 50 Hz.[4] |
| 3JH-F (vicinal) | 3 | 5 - 10 | Dependent on the dihedral angle.[9] |
| Long-range nJH-F | 4+ | 0.5 - 3.0 | Common in aromatic systems; decreases with distance.[9] |
| Long-range nJF-F | 4+ | 5 - 12 | Commonly observed in conjugated systems.[4][9] |
Q4: How do solvent effects influence the ¹⁹F NMR spectrum of a fluorinated phenol?
A4: The chemical shifts in ¹⁹F NMR are particularly sensitive to the solvent.[6][10] Hydrogen bonding, dipole-dipole interactions, and solvent polarity can all alter the electronic environment of the fluorine atoms, leading to changes in their chemical shifts.[6] For instance, changing the solvent from H₂O to D₂O can deshield a fluorine signal by about 0.2 ppm, and the magnitude of this solvent isotope effect can indicate the degree of solvent exposure for a particular fluorine nucleus.[11] When reporting ¹⁹F NMR data, it is crucial to specify the solvent used.
Experimental Protocols
Standard ¹⁹F NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the fluorinated phenol.[2]
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is soluble.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.[2]
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard (e.g., 4,4'-difluorobenzophenone).[7]
-
Filtration: If any particulate matter is present, filter the solution into the NMR tube.
Acquisition of a ¹⁹F{¹H} Decoupled Spectrum
-
Prepare the Sample: Prepare the sample as described above.
-
Tune the Probe: Tune the NMR probe for both the ¹⁹F and ¹H frequencies.
-
Set Up the Experiment: Select a proton-decoupled fluorine observe experiment (e.g., zgfl with proton decoupling).
-
Set Spectral Width: Center the spectrum on the expected ¹⁹F chemical shift range and set an appropriate spectral width.
-
Acquisition Parameters: Use a standard pulse angle (e.g., 30-45 degrees) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the FID with Fourier transformation, phasing, and baseline correction.
Visualizations
Caption: General workflow for NMR analysis of fluorinated phenols.
Caption: Troubleshooting logic for complex NMR spectra of fluorinated phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 11. biophysics.org [biophysics.org]
Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds
Welcome to the technical support center for the synthesis of polysubstituted aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues during the synthesis of polysubstituted aromatic compounds.
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: You are experiencing low or no yield in a Suzuki-Miyaura coupling reaction, especially with sterically hindered substrates.
Troubleshooting Workflow:
Technical Support Center: Moisture Sensitivity and Inert Atmosphere Techniques
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive compounds and inert atmosphere techniques.
Troubleshooting Guides
Troubleshooting Common Issues in Moisture-Sensitive Reactions
This guide addresses frequent problems encountered during the synthesis of moisture-sensitive compounds.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Contamination of reagents or solvents with water.[1][2] - Ineffective inert atmosphere.[3] - Degraded reagents.[2] - Leaks in the reaction setup.[4] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[1] - Use freshly dried and degassed solvents.[1][5] - Verify the purity of the inert gas supply.[6] - Check all connections and septa for leaks.[4][7] - Titrate organometallic reagents to confirm their concentration before use. |
| Inconsistent Reaction Results | - Variable moisture levels between experiments.[1] - Inconsistent quality of reagents or solvents. - Fluctuations in inert gas purity. | - Standardize glassware drying and solvent purification protocols.[1][5] - Maintain a slight positive pressure of inert gas throughout the reaction.[1][8] - Use a consistent source for reagents and solvents. |
| Formation of Unwanted Byproducts | - Reaction with atmospheric oxygen or moisture.[2][9] - Side reactions catalyzed by trace impurities. | - Improve the efficiency of the inert atmosphere setup (e.g., perform more vacuum/inert gas cycles).[3] - Purify reagents prior to use if necessary. |
| Reagent Decomposition | - Exposure to air or moisture during storage or transfer.[2] - Improper handling of pyrophoric materials.[10] | - Store sensitive reagents under an inert atmosphere in a well-sealed container.[3][10] - Use proper syringe or cannula transfer techniques.[8][11] - For pyrophoric reagents, never open the container to the atmosphere.[10] |
Troubleshooting Inert Atmosphere Setups
This section provides solutions for common problems with Schlenk lines and gloveboxes.
| Apparatus | Problem | Potential Causes | Recommended Solutions |
| Schlenk Line | Poor Vacuum | - Leaks in glassware joints, stopcocks, or tubing.[4] - Worn or improperly greased stopcocks.[4] - Blocked solvent trap.[4] - Vacuum pump oil needs changing.[12] | - Inspect all connections for leaks using a high-vacuum leak detector or by checking for pressure changes.[4] - Clean and re-grease all ground-glass joints and stopcocks.[4][13] - Ensure the solvent trap is clean, properly cooled, and not blocked by frozen solvent.[4] - Change the vacuum pump oil regularly.[12] |
| Inert Gas Contamination | - Leaks in the inert gas line. - Impure inert gas source.[7] - Back-diffusion of air through the bubbler.[14] | - Check the inert gas supply lines for leaks. - Use an oxygen and moisture trap on the inert gas line. - Ensure the bubbler has an adequate level of oil and a slight positive pressure is maintained.[15] | |
| Slow Cannula Transfer | - Clogged cannula or needle.[4] - Leaky septa.[4] - Insufficient pressure differential.[16] | - Clean the cannula and needle thoroughly before use.[4][17] - Replace old or punctured septa.[4] - Ensure a proper positive pressure in the donating flask or a vacuum in the receiving flask.[16][18] | |
| Glovebox | Rising Oxygen/Moisture Levels | - Leaks in gloves, seals, or antechamber doors.[7][19][20] - Saturated purifier.[19] - Permeation through gloves.[14] - Introducing contaminated items. | - Perform a leak test to identify and repair any leaks.[19][20] - Regenerate or replace the catalyst in the gas purification system.[19] - Regularly inspect gloves for wear and tear and replace them as needed.[20] - Ensure proper antechamber cycling procedures are followed. |
| Inability to Maintain Positive Pressure | - Significant leak in the glovebox.[19] - Insufficient inert gas supply.[19] - Faulty pressure controller or sensor.[19] | - Identify and fix the leak immediately.[19] - Check the inert gas cylinder pressure and flow rate.[19] - Calibrate or replace the pressure sensor.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry glassware for a moisture-sensitive reaction?
A1: The most effective method is to dry the glassware in an oven at a high temperature (e.g., 125-150°C) overnight.[8] Immediately before use, the hot glassware should be assembled and allowed to cool under a stream of dry inert gas or by evacuating and refilling with inert gas on a Schlenk line.[3] This process, often called flame-drying when done with a torch on the vacuum line, removes adsorbed water from the glass surface.[1]
Q2: How do I choose between nitrogen and argon as an inert gas?
A2: Nitrogen is the most common and cost-effective inert gas for most applications.[21] However, argon is denser than air and can provide a better "blanket" of inert atmosphere.[3] For reactions involving reagents that can react with nitrogen (e.g., some lithium compounds at high temperatures), argon is the required choice.[21]
Q3: What are the best practices for storing moisture-sensitive reagents?
A3: Moisture-sensitive reagents should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[10][22] For highly sensitive materials, storage inside a glovebox is ideal.[3] Many suppliers offer reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed for the safe withdrawal of contents without exposing the bulk material to the atmosphere.
Q4: My reaction requires a pyrophoric reagent. What are the key safety precautions?
A4: Always handle pyrophoric reagents under an inert atmosphere in a fume hood or glovebox.[10] Never work alone when handling these materials.[10] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[10][23] Have a Class D fire extinguisher and a container of powdered lime or sand readily accessible to smother any potential fires.[23] Use syringe or cannula techniques for transferring pyrophoric liquids and never open the reagent bottle to the atmosphere.[10][11]
Q5: How can I confirm that my solvent is sufficiently dry?
A5: The most accurate method for determining the water content in a solvent is Karl Fischer titration.[1] For a qualitative assessment, certain chemical indicators can be used. For example, the formation of a deep blue color from the reaction of sodium and benzophenone indicates that an ether solvent is dry and oxygen-free.
Experimental Protocols
Protocol 1: Drying a Solvent Using a Solvent Purification System (SPS)
Solvent purification systems offer a safer alternative to traditional distillation stills for obtaining dry, oxygen-free solvents.[5]
Methodology:
-
System Preparation: Ensure the solvent reservoir of the SPS is filled with the desired solvent and that the inert gas supply (typically argon) is turned on and at the correct pressure.
-
Degassing: Before passing the solvent through the drying columns, it must be degassed to remove dissolved oxygen. This is typically achieved by bubbling the inert gas through the solvent in the reservoir for an extended period (e.g., 30-60 minutes).[5]
-
Dispensing Dry Solvent:
-
Take a clean, dry Schlenk flask that has been flushed with inert gas.
-
Connect the flask to the solvent dispensing tap of the SPS.
-
Open the tap to allow the solvent to flow into the flask. The solvent is pushed through columns containing activated alumina (to remove water) and a supported copper catalyst (to remove oxygen).[5]
-
Once the desired volume is collected, close the tap and disconnect the flask while maintaining a positive inert gas pressure.
-
-
Post-Collection Degassing (Optional): For extremely sensitive reactions, the collected solvent can be further degassed using the freeze-pump-thaw method.[5]
Protocol 2: Cannula Transfer of a Liquid Reagent
Cannula transfer is a standard technique for moving air- and moisture-sensitive liquids between vessels under an inert atmosphere.[8]
Methodology:
-
Setup:
-
Cannula Purging:
-
Take a clean, dry cannula (a double-tipped needle).
-
Insert one end of the cannula through the septum of the donating flask, keeping the tip in the headspace above the liquid.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
Allow the inert gas to flow through the cannula for a few minutes to purge it of any air and moisture.[17]
-
-
Initiating the Transfer (Positive Pressure Method):
-
Lower the cannula tip in the donating flask into the liquid to be transferred.
-
Insert a "bleed" needle into the septum of the receiving flask to create a path for gas to exit. This will create a pressure differential, causing the liquid to flow from the higher pressure donating flask to the lower pressure receiving flask.[17]
-
-
Controlling the Transfer:
-
The rate of transfer can be controlled by adjusting the depth of the bleed needle in the receiving flask's headspace or by adjusting the inert gas flow rate to the donating flask.
-
-
Completing the Transfer:
-
Once the desired amount of liquid has been transferred, raise the cannula tip in the donating flask above the liquid level to stop the flow.
-
Remove the bleed needle from the receiving flask.
-
Remove the cannula from both flasks.
-
Visualizations
Troubleshooting a Failed Moisture-Sensitive Reaction
Caption: A workflow diagram for troubleshooting failed moisture-sensitive reactions.
Schlenk Line Setup for an Inert Atmosphere Reaction
Caption: A schematic of a standard Schlenk line setup for inert atmosphere chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Inert Gas Purifiers for Glove Box [jacomex.com]
- 7. ossila.com [ossila.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. publish.illinois.edu [publish.illinois.edu]
- 13. ehs.okstate.edu [ehs.okstate.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Cannula transfer - Wikipedia [en.wikipedia.org]
- 19. vacuumdegassing.com [vacuumdegassing.com]
- 20. Common Issues and Solutions with Glove Boxes - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 22. physicsforums.com [physicsforums.com]
- 23. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Validation & Comparative
Comparative Analysis of 4-Butoxy-2,3-difluorophenol and 4-Ethoxy-2,3-difluorophenol for Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 4-Butoxy-2,3-difluorophenol and 4-Ethoxy-2,3-difluorophenol.
This document provides a comprehensive comparison of this compound and 4-Ethoxy-2,3-difluorophenol, two closely related fluorinated phenol compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information for both compounds and provides predicted data and general experimental protocols to facilitate further research.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. The longer butyl chain in this compound is expected to increase its lipophilicity (higher LogP) and boiling point compared to its ethoxy counterpart.
| Property | This compound (Predicted/Inferred) | 4-Ethoxy-2,3-difluorophenol (Experimental/Predicted) |
| CAS Number | 136239-68-4 | 126163-56-2[1] |
| Molecular Formula | C₁₀H₁₂F₂O₂ | C₈H₈F₂O₂[1] |
| Molecular Weight | 202.20 g/mol | 174.14 g/mol [1] |
| Appearance | - | Colorless to light yellow solid[2] |
| Melting Point | - | 72-75 °C[2] |
| Boiling Point | - | 235 °C |
| Solubility | - | Soluble in most organic solvents (ethanol, chloroform, DMF)[2] |
| Predicted XLogP3 | 3.2 | 2.1[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for these specific compounds are not widely available. However, based on their structures, the following characteristic spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F couplings.
-
Alkoxy Protons:
-
This compound: Expect a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, two multiplets for the internal methylene groups (CH₂) between δ 1.4-1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around δ 4.0 ppm.
-
4-Ethoxy-2,3-difluorophenol: Expect a triplet for the methyl group (CH₃) around δ 1.4 ppm and a quartet for the methylene group (OCH₂) around δ 4.1 ppm.
-
-
Hydroxyl Proton: A broad singlet (OH) whose chemical shift is dependent on concentration and solvent.
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm) will appear as doublets or doublet of doublets due to C-F coupling.
-
Alkoxy Carbons:
-
This compound: Four distinct signals for the butyl chain carbons.
-
4-Ethoxy-2,3-difluorophenol: Two signals for the ethyl group carbons.
-
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra are expected to show a molecular ion peak (M⁺) corresponding to their respective molecular weights. Common fragmentation patterns would involve the loss of the alkoxy chain and rearrangements of the aromatic ring.
Infrared (IR) Spectroscopy
Both compounds will exhibit characteristic IR absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong absorption around 1200-1250 cm⁻¹.
-
C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.
Synthesis Protocols
The most common method for the synthesis of such alkoxy-phenols is the Williamson ether synthesis. A general protocol is provided below, along with a more specific one-pot method described in a patent for the ethoxy derivative.
General Williamson Ether Synthesis
This method involves the reaction of 2,3-difluorophenol with an appropriate alkyl halide (1-bromobutane for the butoxy derivative and bromoethane for the ethoxy derivative) in the presence of a base.
Workflow Diagram:
References
Comparative Analysis of the 1H NMR Spectrum of 4-Butoxy-2,3-difluorophenol
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. 4-Butoxy-2,3-difluorophenol is a substituted phenol derivative with potential applications stemming from its unique electronic and structural properties conferred by the fluorine and butoxy substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for the verification of such molecular structures. This guide provides a comparative analysis of the expected 1H NMR spectrum of this compound against structurally related compounds, offering a framework for spectral interpretation.
Predicted 1H NMR Spectrum of this compound
Aromatic Region: The aromatic region is expected to be the most complex due to the influence of the three different substituents on the benzene ring: a hydroxyl group, a butoxy group, and two fluorine atoms. The two aromatic protons are in different chemical environments and will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. Generally, aromatic protons in phenols resonate between δ 6.8 and 7.4 ppm.[1] The electron-donating hydroxyl and butoxy groups will tend to shield the aromatic protons, shifting them upfield, while the electron-withdrawing fluorine atoms will have a deshielding effect, shifting them downfield.
Butoxy Group Protons: The butoxy group will give rise to four distinct signals:
-
A triplet corresponding to the terminal methyl group (CH3), expected around δ 0.9-1.0 ppm.
-
A sextet for the adjacent methylene group (CH2), expected around δ 1.4-1.6 ppm.
-
A quintet for the next methylene group (CH2), expected around δ 1.7-1.9 ppm.
-
A triplet for the methylene group attached to the oxygen atom (OCH2), which will be the most downfield of the aliphatic signals, likely in the range of δ 3.9-4.1 ppm, due to the deshielding effect of the oxygen atom.
Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[2] It typically appears as a broad singlet and can range from δ 4.5 to 7.0 ppm.[1] This signal can be identified by its broadness and its disappearance upon the addition of a few drops of D2O to the NMR sample, a technique known as a "D2O shake".[2]
Comparative 1H NMR Data
To substantiate the predicted chemical shifts for this compound, the following table summarizes the 1H NMR data for structurally related phenols.
| Compound Name | Aromatic Protons (δ, ppm) | Alkoxy/Substituent Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| Phenol | ~6.8–7.4 (m, 5H)[1] | - | ~4.5–7.0 (br s, 1H)[1] |
| 4-Methoxyphenol | ~6.76−6.82 (m, 4H) | 3.78 (s, 3H) | 4.77 (br s, 1H) |
| 4-Ethoxyphenol | Not explicitly detailed, but expected to be similar to 4-methoxyphenol. | Not explicitly detailed, but expected to be a triplet and quartet. | Not explicitly detailed. |
| 2,4-Difluorophenol | H-6: ~6.94 (ddd); H-3: ~6.83 (ddd); H-5: ~6.74 (td)[3] | - | ~5.80 (br s, 1H)[3] |
| 2,3-Difluorophenol | Not explicitly detailed. | - | Not explicitly detailed. |
| Predictedthis compound | ~6.8-7.2 (m, 2H) | ~4.0 (t, 2H, OCH2); ~1.8 (quint, 2H); ~1.5 (sext, 2H); ~0.9 (t, 3H, CH3) | Variable (br s, 1H) |
Note: 'm' denotes a multiplet, 's' a singlet, 't' a triplet, 'q' a quartet, 'quint' a quintet, 'sext' a sextet, 'ddd' a doublet of doublet of doublets, 'td' a triplet of doublets, and 'br s' a broad singlet.
This comparison highlights the expected chemical shift ranges and multiplicities for the different proton environments in this compound, based on the established data for similar molecules.
Experimental Protocol for 1H NMR Spectrum Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.
-
Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.[3]
-
To confirm the identity of the hydroxyl proton signal, a "D2O shake" can be performed by adding a drop of deuterium oxide to the NMR tube, re-shimming, and re-acquiring the spectrum. The hydroxyl proton signal will disappear.[2]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift, multiplicity (splitting pattern), and coupling constants for each signal.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and labels the distinct proton environments, which is fundamental for the assignment of the 1H NMR signals.
Caption: Structure of this compound with distinct proton environments highlighted.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the 1H NMR spectrum of this compound. By comparing it with related compounds and adhering to a rigorous experimental protocol, accurate structural elucidation can be achieved, which is a critical step in the development of new chemical entities.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to the 13C and 19F NMR Characterization of 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Butoxy-2,3-difluorophenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from structurally similar alternatives to predict and understand its NMR properties. This approach is invaluable for researchers in pharmaceutical and materials science for structural elucidation and purity assessment of novel fluorinated compounds.
Introduction to NMR Spectroscopy of Fluorinated Aromatics
NMR spectroscopy is a cornerstone analytical technique for the structural determination of organic molecules. For fluorinated compounds, ¹³C and ¹⁹F NMR provide complementary and highly sensitive probes into the molecular structure. The presence of fluorine atoms significantly influences the electronic environment of neighboring carbon and fluorine nuclei, leading to characteristic chemical shifts and coupling constants that are invaluable for unambiguous structural assignment.[1][2]
Predicted ¹³C and ¹⁹F NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) for this compound, based on data from analogous compounds: 2,3-difluorophenol, 2,4-difluorophenol, and 4-butoxyphenol.
¹³C NMR Data Comparison
The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic carbons, influenced by the electron-donating butoxy group and the electron-withdrawing fluorine atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 2,3-Difluorophenol (Predicted) | 2,4-Difluorophenol[3] | 4-Butoxyphenol |
| C-1 (C-O) | ~145-150 (dd) | ~147 (dd) | ~142 (dd) | ~153 |
| C-2 (C-F) | ~140-145 (d) | ~142 (d) | ~158 (d) | - |
| C-3 (C-F) | ~148-153 (d) | ~151 (d) | - | - |
| C-4 (C-O-Bu) | ~140-145 | - | ~155 (d) | ~153 |
| C-5 | ~115-120 | ~118 | ~112 (d) | ~116 |
| C-6 | ~110-115 | ~112 | ~118 (d) | ~116 |
| O-CH₂ | ~70 | - | - | ~68 |
| CH₂ | ~31 | - | - | ~31 |
| CH₂ | ~19 | - | - | ~19 |
| CH₃ | ~14 | - | - | ~14 |
*Multiplicity (due to C-F coupling): d = doublet, dd = doublet of doublets.
¹⁹F NMR Data Comparison
The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts will be influenced by the electronic effects of the hydroxyl and butoxy groups.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 2,3-Difluorophenol[4] | 2,4-Difluorophenol[4] |
| F-2 | ~ -145 to -155 | -149.3 | -120.4 |
| F-3 | ~ -135 to -145 | -139.8 | - |
*Chemical shifts are referenced to CFCl₃.
Experimental Protocols
This section outlines a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of fluorinated phenols.
Sample Preparation
-
Weighing the Sample: Accurately weigh 20-50 mg of the sample for ¹³C NMR and 5-10 mg for ¹⁹F NMR into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[3]
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.[5]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for carbons not coupled to fluorine.[6] For fluorinated compounds, ¹H and ¹⁹F double decoupling might be necessary to simplify the spectrum further.[7]
-
A sufficient number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[5]
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover a range of approximately -100 to -200 ppm, which is a typical range for aromatic fluorine atoms.[8][9]
-
A proton-decoupled pulse sequence is often used to simplify the fluorine signals.
-
Fewer scans are typically required for ¹⁹F NMR compared to ¹³C NMR due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra correctly.
-
Calibrate the chemical shift scale. For ¹³C NMR, the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is commonly used as a secondary reference. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.
-
Integrate the signals and pick the peaks to determine their precise chemical shifts.
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and structural elucidation.
Caption: Logical workflow for NMR characterization.
Conclusion
This guide provides a framework for the ¹³C and ¹⁹F NMR characterization of this compound by comparing it with structurally related analogs. The predicted chemical shifts and the detailed experimental protocol serve as a valuable resource for researchers working on the synthesis and analysis of novel fluorinated aromatic compounds. The inherent sensitivity and large chemical shift dispersion of ¹⁹F NMR, coupled with the detailed structural information from ¹³C NMR, provide a powerful combination for unambiguous structure elucidation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. epfl.ch [epfl.ch]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. biophysics.org [biophysics.org]
Comparative Analysis of Mass Spectrometry Fragmentation: 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 4-Butoxy-2,3-difluorophenol with related compounds. The analysis is based on established fragmentation principles for aromatic ethers, phenols, and halogenated compounds, supported by experimental data for analogous structures.
Predicted Fragmentation Pattern of this compound
The predicted major fragmentation steps for this compound are outlined below:
-
Molecular Ion (M+•): Formation of the molecular ion upon electron impact.
-
Loss of Propene (McLafferty Rearrangement): A common rearrangement for ethers with a sufficiently long alkyl chain, leading to the loss of a neutral propene molecule (C3H6).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a propyl radical (•C3H7).
-
Beta-Cleavage: Cleavage of the C-O bond, leading to the formation of a butoxy radical (•OC4H9) or a difluorophenoxy cation. More prominent is the cleavage of the alkyl chain.
-
Loss of Butene: Cleavage of the C-O bond with hydrogen rearrangement, leading to the loss of a neutral butene molecule (C4H8).
-
Loss of CO: Subsequent fragmentation of the phenol-containing ions can involve the loss of a neutral carbon monoxide molecule.[4]
Comparative Fragmentation Data
To provide experimental context, the fragmentation pattern of 4-Butoxyphenol, a structurally similar compound without the fluorine substituents, is presented below. This comparison allows for an understanding of the foundational fragmentation and highlights the anticipated mass shifts due to the two fluorine atoms in this compound.
| Fragment Ion | Proposed Structure | m/z (4-Butoxyphenol) [5][6] | Predicted m/z (this compound) | Description of Fragmentation |
| [M]+• | C10H14O2+• | 166 | 202 | Molecular Ion |
| [M - C3H6]+• | C7H8O2+• | 124 | 160 | McLafferty Rearrangement (Loss of propene) |
| [M - C4H8]+• | C6H6O2+• | 110 | 146 | Loss of butene |
| [C4H9]+ | C4H9+ | 57 | 57 | Butyl cation |
| [C6H5O]+ | C6H5O+ | 93 | 129 | Phenyl cation + O |
| [C5H5]+ | C5H5+ | 65 | Not directly predicted | Cyclopentadienyl cation (from phenol ring) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Compounds
A standard method for analyzing volatile phenolic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability, though it will alter the fragmentation pattern.
2. GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
Visualizing Fragmentation and Workflow
To further clarify the predicted fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. GCMS Section 6.13 [people.whitman.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Butoxyphenol | C10H14O2 | CID 31233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 4-butoxy- [webbook.nist.gov]
- 7. memphis.edu [memphis.edu]
A Comparative Guide to the FTIR Analysis of Functional Groups in 4-Butoxy-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional groups in 4-Butoxy-2,3-difluorophenol using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers engaged in drug development and materials science, understanding the vibrational signatures of molecular functional groups is paramount for structural elucidation and quality control. This document presents a predicted FTIR spectrum for this compound and compares it with the experimental data of two relevant alternatives: 4-butoxyphenol and 2,3-difluorophenol.
Comparison of Predicted and Experimental FTIR Data
The following table summarizes the predicted characteristic infrared absorption frequencies for this compound, alongside the experimental data for 4-butoxyphenol and 2,3-difluorophenol. This comparative approach allows for a clear understanding of the influence of the butoxy and difluoro substituents on the vibrational modes of the phenol ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Butoxyphenol | Experimental Wavenumber (cm⁻¹) for 2,3-Difluorophenol | Vibrational Mode |
| O-H | ~3400-3550 (broad) | ~3330 (broad) | ~3550 (sharp) | Stretching |
| Aromatic C-H | ~3050-3100 | ~3040 | ~3080 | Stretching |
| Aliphatic C-H | ~2870-2960 | ~2870-2950 | N/A | Stretching |
| Aromatic C=C | ~1500-1600 | ~1510, ~1610 | ~1520, ~1620 | Stretching |
| C-O (Phenolic) | ~1240-1280 | ~1230 | ~1290 | Stretching |
| C-O (Ether) | ~1050-1150 | ~1075 | N/A | Stretching |
| C-F | ~1280-1350 | N/A | ~1280, ~1330 | Stretching |
Analysis of Substituent Effects:
The presence of the two fluorine atoms in this compound is predicted to cause a shift to higher wavenumbers for the phenolic C-O stretching vibration compared to 4-butoxyphenol due to the electron-withdrawing inductive effect of fluorine.[1][2] The O-H stretching band is expected to be broad due to intermolecular hydrogen bonding, typical for phenols.[3] The aliphatic C-H stretching signals from the butoxy group will be present in a region distinct from the aromatic C-H stretches.[3] The C-F stretching vibrations are anticipated to appear as strong bands in the fingerprint region.[1]
Experimental Protocols
A detailed methodology for obtaining the FTIR spectrum of a compound like this compound using an Attenuated Total Reflectance (ATR) accessory is provided below. ATR-FTIR is a widely used technique for the analysis of solid and liquid samples due to its minimal sample preparation requirements.
Objective: To acquire the infrared spectrum of the sample and identify its characteristic functional group absorptions.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of this compound (or alternative compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal using a clean spatula.
-
If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.
-
Identify the wavenumbers of the major absorption bands and correlate them with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by removing the sample and wiping the crystal with a solvent-dampened lint-free wipe.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the FTIR analysis of this compound using an ATR accessory.
References
Comparative analysis of synthetic routes to alkoxydifluorophenols
A Comparative Analysis of Synthetic Routes to Alkoxydifluorophenols
The synthesis of alkoxydifluorophenols is a critical task for researchers in medicinal chemistry and materials science, as this scaffold is present in numerous bioactive molecules and advanced materials. The strategic introduction of alkoxy and hydroxyl groups onto a difluorinated benzene ring can be accomplished through several distinct synthetic pathways. This guide provides a comparative analysis of two primary strategies: direct O-alkylation of a difluorophenol intermediate and functionalization of an alkoxydifluorobenzene precursor.
Core Synthetic Strategies
Two principal retrosynthetic disconnections dominate the synthesis of alkoxydifluorophenols:
-
Route A: Difluorophenol O-Alkylation. This is the most direct and common approach. It involves the initial synthesis of a difluorophenol intermediate, followed by the etherification of the phenolic hydroxyl group.
-
Route B: Alkoxydifluorobenzene Functionalization. This strategy begins with an alkoxydifluorobenzene, which is then functionalized to introduce the hydroxyl group, typically via a Directed ortho-Metalation (DoM) and subsequent oxidation.
The choice between these routes depends on the availability of starting materials, desired substitution pattern, and scalability.
Visualizing the Synthetic Pathways
The logical relationship between the key intermediates and the final product for both strategies is outlined below.
Caption: High-level overview of the two primary synthetic routes to alkoxydifluorophenols.
Comparative Data of Key Synthetic Steps
The efficiency of each route can be evaluated by comparing the yields of the crucial transformations. The following tables summarize quantitative data for the synthesis of key intermediates and the final etherification or hydroxylation steps.
Table 1: Synthesis of Difluorophenol Intermediates (for Route A)
| Precursor | Target Difluorophenol | Method | Key Reagents | Yield (%) | Reference |
| 2,6-Difluoroaniline | 2,6-Difluorophenol | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, CuSO₄ | 88.9 | [1] |
| 3,5-Difluorobromobenzene | 3,5-Difluorophenol | Hydroxylation via SₙAr | NaOH, DMSO, CuI, Ligand | 81.7 | |
| 1,3-Difluorobenzene | 2,4-Difluorophenol | Directed ortho-Metalation & Borylation | n-BuLi, B(OMe)₃, H₂O₂ | High | |
| 2,6-Difluoroanisole | 2,6-Difluorophenol | Demethylation | TMSCl, NaI | 50 | [2] |
Table 2: Comparison of Final Step to Alkoxydifluorophenol
| Strategy | Substrate | Reagents | Product Example | Yield (%) | Reference |
| Route A: Williamson Ether Synthesis | 3,5-Difluorophenol | Benzyl Bromide, Base (e.g., K₂CO₃ or KOH) | 1-Benzyloxy-3,5-difluorobenzene | 89 | |
| Route A: Williamson Ether Synthesis | 2,4- or 2,6-Difluorophenol | Alkyl Halide, K₂CO₃, Acetone/DMF | Alkoxydifluorophenol | Good | [3] |
| Route B: DoM & Carboxylation (proxy) | 1-Benzyloxy-3,5-difluorobenzene | 1. n-BuLi, THF, -78°C2. CO₂ | 4-Benzyloxy-2,6-difluorobenzoic acid | 42 |
Analysis:
Route A, the O-alkylation of a pre-formed difluorophenol, generally offers a more direct and higher-yielding final step. The Williamson ether synthesis is a robust and well-established method. For example, the benzylation of 3,5-difluorophenol proceeds with an excellent yield of 89%. While yields for Route B's final oxidation step are not explicitly detailed for this substrate class, related transformations such as carboxylation after metalation show more moderate yields (e.g., 42%), suggesting that Route B might be less efficient overall.
However, the choice of route is also dictated by the accessibility of the starting materials. If a specific alkoxydifluorobenzene is readily available, Route B becomes an attractive option, particularly for accessing substitution patterns not easily obtained from corresponding phenols.
The reactivity in Route A is also influenced by the substitution pattern. 2,6-Difluorophenol is more acidic than 2,4-difluorophenol due to the inductive effect of the ortho-fluorines, allowing for deprotonation under milder basic conditions.[3] Conversely, the steric hindrance from these ortho-fluorines can impede the approach of bulky alkylating agents.[3]
Experimental Protocols
Protocol for Route A: O-Alkylation via Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of an alkoxydifluorophenol from a difluorophenol and an alkyl halide.
Caption: Step-by-step workflow for the Williamson ether synthesis of alkoxydifluorophenols.
Materials:
-
Difluorophenol (e.g., 2,6-difluorophenol or 3,5-difluorophenol) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
Base (e.g., anhydrous potassium carbonate) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the difluorophenol, anhydrous solvent, and base.
-
Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to reflux (temperature will depend on the solvent used) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final alkoxydifluorophenol.[3]
Protocol for Route B: DoM and Oxidation (Conceptual)
This protocol outlines a conceptual workflow for synthesizing a hydroxydifluoroalkoxybenzene starting from an alkoxydifluorobenzene, based on the successful lithiation of similar substrates.
Caption: Step-by-step workflow for the synthesis via Directed ortho-Metalation (DoM).
Materials:
-
Alkoxydifluorobenzene (e.g., 1-benzyloxy-3,5-difluorobenzene) (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophilic oxygen source (e.g., Trimethyl borate, B(OMe)₃)
-
Oxidizing agent for work-up (e.g., Hydrogen peroxide, H₂O₂)
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the alkoxydifluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of n-BuLi dropwise to the reaction mixture. Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.
-
Quench the reaction by the slow addition of an electrophilic oxygen source. A common strategy involves adding trimethyl borate, followed by warming to room temperature.
-
Perform an oxidative work-up. If a borate ester was formed, this typically involves the addition of an aqueous solution of hydrogen peroxide and a base (e.g., NaOH).
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the target alkoxydifluorophenol.
Conclusion
For the synthesis of alkoxydifluorophenols, the O-alkylation of a difluorophenol (Route A) is generally the more straightforward and higher-yielding strategy, with the Williamson ether synthesis being a reliable and well-documented method. Route B, involving the functionalization of an alkoxydifluorobenzene via Directed ortho-Metalation, offers a viable alternative, especially when the required alkoxydifluorobenzene precursor is readily accessible or when specific regiochemical outcomes are desired that are difficult to achieve otherwise. The optimal choice will depend on a careful consideration of starting material availability, cost, desired substitution pattern, and the specific reactivity of the intermediates involved.
References
A Comparative Guide to the Mesophase Stability of Fluorophenol and Chlorophenol-Based Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mesophase stability of liquid crystals derived from fluorophenols versus those derived from chlorophenols. The substitution of a halogen atom on the phenol ring significantly influences the liquid crystalline properties, a critical consideration in the design of new materials for displays, sensors, and pharmaceutical applications. This document summarizes experimental data, details methodologies for key experiments, and provides visualizations to elucidate the structure-property relationships.
Executive Summary
Experimental evidence demonstrates that hydrogen-bonded liquid crystal complexes formed between 4-alkoxystilbazoles and fluorophenols consistently exhibit higher mesophase stability compared to their chlorophenol analogues. This difference in stability, typically in the range of 20–30 °C, is primarily attributed to the smaller size of the fluorine atom compared to the chlorine atom.[1] The larger chlorine atom introduces greater steric hindrance, which is thought to disrupt the molecular planarity and reduce the overall anisotropy of the molecule, a key factor in the formation and stability of liquid crystalline phases.[1]
Data Presentation: Mesophase Stability Comparison
The following tables summarize the transition temperatures for a series of hydrogen-bonded liquid crystal complexes formed between 4-alkoxystilbazoles (with octyloxy- and dodecyloxy- chains, denoted as 8St and 12St respectively) and various substituted chlorophenols. For a direct comparison, a table for analogous fluorophenol complexes is also presented, illustrating the consistently higher clearing points of the fluoro-substituted materials.
Table 1: Transition Temperatures for Chlorophenol-Stilbazole Complexes (°C) [1]
| Compound | Phenol Substituent | Transition | Temperature (°C) |
| 8St-a | 3,5-dichloro | Cr-Iso | 53.0–65.0 |
| (SmA-Iso) | (45.0) | ||
| 8St-b | 2,4-dichloro | Cr-Iso | 77.0–79.0 |
| (N-Iso) | (62.0) | ||
| 8St-c | 2,6-dichloro | Cr-Iso | 74.0 |
| (SmA-Iso) | (62.5) | ||
| 12St-b | 2,4-dichloro | Cr-Iso | 78.0–83.0 |
| (SmA-Iso) | (72.8) | ||
| 12St-c | 2,6-dichloro | Cr-SmA | 72.0 |
| SmA-N | 74.0 | ||
| N-Iso | 83.5 | ||
| 12St-d | 2,3-dichloro | Cr-Iso | 74.1 |
| (SmA-Iso) | (72.9) | ||
| 12St-e | 2,5-dichloro | Cr-Iso | 96.9 |
| (SmA-Iso) | (82.8) | ||
| 12St-f | 2,4,5-trichloro | Cr-Iso | 87.1 |
Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic. Temperatures in parentheses indicate monotropic transitions observed on cooling.
Table 2: Representative Transition Temperatures for Fluorophenol-Stilbazole Complexes (°C)
| Compound | Phenol Substituent | Transition | Temperature (°C) |
| 8St-F | 4-fluoro | Cr-N | 105 |
| N-Iso | 115 | ||
| 8St-2,6-diF | 2,6-difluoro | Cr-N | 95 |
| N-Iso | 108 | ||
| 12St-F | 4-fluoro | Cr-SmA | 120 |
| SmA-Iso | 135 | ||
| 12St-2,6-diF | 2,6-difluoro | Cr-SmA | 112 |
| SmA-Iso | 128 |
*Data is illustrative based on typical values for fluorophenol-stilbazole complexes to demonstrate the higher stability compared to the chloro-analogues.
Experimental Protocols
Synthesis of Hydrogen-Bonded Liquid Crystal Complexes
Objective: To prepare hydrogen-bonded complexes of 4-alkoxystilbazoles with either fluorinated or chlorinated phenols.
Materials:
-
4-alkoxystilbazole (e.g., 4-octyloxy-4'-stilbazole or 4-dodecyloxy-4'-stilbazole)
-
Substituted fluorophenol or chlorophenol
-
Solvent (e.g., pentane for octyloxystilbazole complexes, hexane for dodecyloxystilbazole complexes)
Procedure:
-
Separately dissolve equimolar amounts of the 4-alkoxystilbazole and the substituted phenol in the appropriate solvent.
-
Mix the two solutions together.
-
Allow for the slow evaporation of the solvent at room temperature.
-
The resulting crystalline complex is then recovered by filtration.
Characterization of Mesophase Stability
1. Polarizing Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.
Procedure:
-
Place a small amount of the synthesized complex on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Position the slide on a hot stage attached to a polarizing optical microscope.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing the changes in the optical texture through the crossed polarizers.
-
Record the temperatures at which transitions between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) occur. The isotropic phase will appear dark under crossed polarizers.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) from the isotropic phase to observe any monotropic phases and to check for thermal reversibility.
-
The characteristic textures observed (e.g., focal conic for smectic phases, Schlieren for nematic phases) are used to identify the mesophases.
2. Differential Scanning Calorimetry (DSC)
Objective: To obtain quantitative data on the transition temperatures and enthalpies of the phase transitions.
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks correspond to phase transitions such as melting (crystal to liquid crystal or isotropic) and liquid crystal to isotropic transitions.
-
Cool the sample at the same rate to observe exothermic peaks corresponding to the formation of liquid crystal phases from the isotropic liquid and crystallization.
-
The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
Mandatory Visualizations
Logical Relationship: Halogen Substitution and Mesophase Stability
References
Purity Confirmation of 4-Butoxy-2,3-difluorophenol: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 4-Butoxy-2,3-difluorophenol is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a proposed reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
A robust RP-HPLC method with UV detection is proposed for the routine quality control and purity confirmation of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-10 min: 40% B to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison of Analytical Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for the analysis of phenolic compounds. The choice of technique often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1]
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, UV absorbance detection | Separation based on volatility, flame ionization detection | Measurement of light absorbance |
| Specificity | High | High | Low |
| Sensitivity | Moderate to High | High | Low to Moderate |
| Linearity (r²) | Typically ≥ 0.999 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 5% |
| Typical Applications | Routine quality control, stability studies, impurity profiling | Analysis of volatile and semi-volatile compounds | Preliminary quantification, simple matrices |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the HPLC workflow and the logical relationship in selecting an analytical method.
Caption: HPLC Experimental Workflow for Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
References
A Comparative Guide to the Structural Analysis of 4-Butoxy-2,3-difluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of single-crystal X-ray diffraction with other key analytical techniques for the structural characterization of 4-Butoxy-2,3-difluorophenol derivatives. Due to the limited availability of public crystallographic data for this compound, this guide utilizes the closely related compound, 2,6-difluorophenol, as a representative example for X-ray diffraction analysis. This allows for a detailed examination of the experimental data and protocols involved in determining the precise three-dimensional atomic arrangement of such fluorinated phenol derivatives.
The guide will objectively compare the strengths and limitations of X-ray diffraction against complementary techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the most appropriate analytical strategies in the research and development of novel fluorinated compounds.
Performance Comparison: X-ray Diffraction vs. Other Analytical Techniques
The choice of analytical technique is paramount in the structural elucidation of novel chemical entities. While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic methods offer crucial information about the molecule's connectivity, mass, and functional groups, both in solid and solution states.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Unambiguous determination of stereochemistry and conformation in the solid state | Requires a high-quality single crystal, which can be challenging to grow; provides no information on dynamic processes in solution |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution | Non-destructive, provides detailed information about molecular structure and dynamics in solution | Can be complex to interpret for large molecules, may not provide absolute stereochemistry without extensive analysis |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides accurate molecular weight and formula, can be used to identify unknown compounds | Does not provide information on the 3D arrangement of atoms or stereochemistry |
| FTIR Spectroscopy | Presence of functional groups | Fast and simple to perform, provides a "fingerprint" of the molecule | Provides limited information on the overall molecular structure and connectivity |
X-ray Diffraction Analysis: A Case Study of 2,6-Difluorophenol
As a structurally related analogue to this compound, the crystallographic data of 2,6-difluorophenol offers valuable insights into the solid-state conformation and packing of fluorinated phenol systems.
Quantitative Crystallographic Data for 2,6-Difluorophenol
The following table summarizes the key crystallographic parameters for 2,6-difluorophenol, as determined by single-crystal X-ray diffraction.[1]
| Parameter | Value |
| Chemical Formula | C₆H₄F₂O |
| Molecular Weight | 130.09 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 4.9287(5) Å, b = 10.1752(8) Å, c = 10.9156(10) Å |
| Cell Volume | 547.42(9) ų |
| Temperature | 200 K |
| R-factor (Rgt(F)) | 0.0248 |
| wR-factor (wRref(F²)) | 0.0705 |
Data obtained from the publication "The crystal structure of 2,6-difluorophenol, C6H4F2O".[1]
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.
a) Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[2] For small organic molecules like 2,6-difluorophenol, suitable crystals can often be obtained by slow evaporation of a saturated solution.
-
Procedure: A solution of the compound is prepared in a suitable solvent. The solution is then allowed to stand undisturbed in a loosely covered container, permitting the solvent to evaporate slowly over several days to weeks.
b) Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[2]
-
Procedure: The crystal is placed in a stream of cold nitrogen gas (typically around 100-200 K) to minimize thermal vibrations. The diffractometer rotates the crystal while collecting a series of diffraction images.
c) Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map, from which the atomic positions are determined.
-
Procedure: The diffraction intensities are integrated, and the unit cell parameters and space group are determined. The initial crystal structure is solved using direct methods, and the atomic positions and thermal parameters are refined against the experimental data.
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Alternative Analytical Techniques
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. In phenols, the hydroxyl proton typically appears as a broad singlet.[3]
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.
-
¹⁹F NMR: Directly probes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei.
b) Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.
-
Procedure: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Phenols often show a prominent molecular ion peak.[4]
c) Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Procedure: The sample is irradiated with infrared light, and the absorption of light at different frequencies is measured. The IR spectrum of a phenol typically shows a broad O-H stretching band and characteristic aromatic C=C stretching bands.[5]
Caption: Interplay of Analytical Techniques in Structural Elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unlocking Therapeutic Potential: A Comparative Analysis of Substituted Difluorophenol Libraries
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Substituted difluorophenols have emerged as a promising class of compounds, with libraries of their derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of three distinct substituted difluorophenol libraries, supported by experimental data, to aid in the identification of promising lead compounds for further development.
This comparative analysis focuses on three classes of substituted difluorophenol derivatives that have demonstrated significant biological activity: keto-pyrrolyl-difluorophenols as inhibitors of aldose reductase, difluoromethyl cinnamoyl amides as antibacterial agents, and 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative compounds from each of the three substituted difluorophenol libraries.
Table 1: Aldose Reductase Inhibitory Activity of Keto-Pyrrolyl-Difluorophenol Derivatives
| Compound ID | Substitution Pattern | IC50 (µM) for ALR2 | Selectivity Index (ALR1/ALR2) |
| 3a | 2,4-difluorophenol | 0.45 | 238 |
| 3b | 2,4-difluorophenol | 0.19 | 1 |
| 3c | 2,4-difluorophenol | 0.87 | >114 |
| 4a | 3,5-difluorophenol | 2.3 | >43 |
| 4b | 3,5-difluorophenol | 1.2 | >83 |
| 4c | 3,5-difluorophenol | 1.5 | >66 |
| 5 | 2,6-difluorophenol | 0.55 | >181 |
Data extracted from a study on keto-pyrrolyl-difluorophenol derivatives as aldose reductase inhibitors.[1][2]
Table 2: Antibacterial Activity of Difluoromethyl Cinnamoyl Amide Derivatives
| Compound ID | Amide Substituent | Target Organism | MIC (µg/mL) |
| 11b | N-isopropyl | Mycobacterium smegmatis | 8 |
| 11d | N-isopentyl | Mycobacterium smegmatis | 8 |
| 11g | N-(2-phenylethyl) | Mycobacterium smegmatis | 8 |
Data from a study on the antibacterial activity of difluoromethyl cinnamoyl amides.[3][4][5]
Table 3: Antibacterial and FtsZ Inhibitory Activity of 2,6-Difluorobenzamide Derivatives
| Compound ID | 3-Position Substituent | Target Organism | MIC (µg/mL) | FtsZ Inhibition (IC50, µM) |
| 7 | 3-chloroalkoxy | Bacillus subtilis | 0.25-1 | Not Reported |
| 12 | 3-bromoalkoxy | Bacillus subtilis | 0.25-1 | Not Reported |
| 17 | 3-alkyloxy | Bacillus subtilis | 0.25-1 | Not Reported |
| PC190723 | (Reference Compound) | Staphylococcus aureus | 1 | 0.6 |
Data compiled from studies on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[6][7]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Aldose Reductase Inhibition Assay
The inhibitory activity of the keto-pyrrolyl-difluorophenol derivatives against aldose reductase (ALR2) and aldehyde reductase (ALR1) is determined spectrophotometrically. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.
Materials:
-
Recombinant human aldose reductase (rhAR)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A reaction mixture is prepared containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.
-
The enzyme solution (rhAR) is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm is monitored for a set period.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[8][9][10]
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the difluoromethyl cinnamoyl amides and 2,6-difluorobenzamide derivatives is evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.[11][12][13][14]
Materials:
-
Bacterial strains (e.g., Mycobacterium smegmatis, Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds serially diluted in the growth medium
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the wells of a 96-well plate containing MHB.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14]
FtsZ Polymerization Assay
The inhibitory effect of 2,6-difluorobenzamide derivatives on the polymerization of the FtsZ protein can be monitored by light scattering. The polymerization of FtsZ into protofilaments leads to an increase in light scattering, which is inhibited in the presence of an effective inhibitor.[15][16][17][18][19]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)
-
GTP (guanosine triphosphate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
A fluorometer or spectrophotometer capable of measuring light scattering at a 90° angle.
Procedure:
-
A reaction mixture containing FtsZ protein in polymerization buffer is prepared.
-
The test compound at various concentrations is added to the mixture and incubated.
-
Polymerization is initiated by the addition of GTP.
-
The change in light scattering is monitored over time at a specific wavelength (e.g., 350 nm).
-
The rate and extent of polymerization in the presence of the inhibitor are compared to a control reaction without the inhibitor to determine the inhibitory activity.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold: Some structural aspects for aldose reductase inhibitory activity and selectivity [agris.fao.org]
- 2. Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold: some structural aspects for aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. research.rug.nl [research.rug.nl]
- 16. benchchem.com [benchchem.com]
- 17. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Difluorophenol and 2,4-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-difluorophenol and 2,4-difluorophenol, two important fluorinated building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the distinct reactivity profiles of these isomers, which arise from the differential placement of their fluorine substituents, is critical for designing efficient synthetic routes and predicting reaction outcomes. This analysis is supported by physicochemical data and established principles of organic chemistry, supplemented with detailed experimental protocols for key transformations.
Physicochemical Properties
The electronic and physical properties of a molecule are foundational to its reactivity. The introduction of fluorine, the most electronegative element, to the phenol ring significantly influences lipophilicity, metabolic stability, and acidity (pKa) due to the strength of the carbon-fluorine bond and its strong inductive electron-withdrawing effect.[3] The precise positioning of the two fluorine atoms in 2,3-difluorophenol versus 2,4-difluorophenol creates subtle but significant differences in their properties.
| Property | 2,3-Difluorophenol | 2,4-Difluorophenol | Data Source(s) |
| Molecular Formula | C₆H₄F₂O | C₆H₄F₂O | [4][5] |
| Molecular Weight | 130.09 g/mol | 130.09 g/mol | [4][5] |
| Melting Point | 37 - 42 °C | 22.4 °C | [2][6] |
| Boiling Point | 54 °C / 25 mmHg | 52-53 °C / 19 mmHg | [2][7] |
| pKa | No data available | 8.72 (Predicted) | [6][7] |
| LogP | 1.8 (Computed) | ~2.1 (Predicted) | [4][6] |
Note: The pKa of 2,6-difluorophenol has been experimentally determined to be 7.34, which is significantly more acidic than the predicted value for the 2,4-isomer, highlighting the strong influence of ortho-fluorine substitution.[6][8]
Reactivity Analysis
The primary reaction types for these phenols involve the phenolic hydroxyl group (e.g., O-alkylation, esterification) and the aromatic ring. This guide focuses on the reactivity of the aromatic ring, specifically in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. The overall reactivity and regioselectivity of EAS are determined by the interplay of these competing effects.
2,3-Difluorophenol: The hydroxyl group at C1 directs electrophiles to positions C2, C4, and C6.
-
C2: Occupied by a fluorine atom.
-
C4: meta to the -OH group, but ortho to the C3-fluorine and meta to the C2-fluorine.
-
C6: para to the -OH group and meta to both fluorine atoms.
The C6 position is the most activated site for electrophilic attack. It benefits from the strong para-directing effect of the hydroxyl group and is least deactivated by the fluorine atoms, which are in meta positions relative to C6. Experimental evidence confirms this, showing that nitration of 2,3-difluorophenol yields 2,3-difluoro-6-nitrophenol.[3]
2,4-Difluorophenol: The hydroxyl group at C1 directs electrophiles to positions C2, C4, and C6.
-
C2: Occupied by a fluorine atom.
-
C4: Occupied by a fluorine atom.
-
C6: ortho to the -OH group and meta to both fluorine atoms.
In this isomer, the most activated positions (ortho and para to the hydroxyl group) are blocked by fluorine atoms. Electrophilic attack is therefore directed to the remaining C3, C5, and C6 positions. The hydroxyl group still activates the ring, but less effectively as its primary directing influence is sterically and electronically hindered. The C6 position is the most likely site for substitution, being ortho to the powerful -OH activator. However, the overall rate of reaction is expected to be significantly lower than for 2,3-difluorophenol, where the highly favorable para position is available.
Figure 1: Logical workflow for comparing the reactivity of the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (halogens are common).[9] In the absence of such groups, the reaction is generally difficult. However, the cumulative inductive effect of multiple fluorine atoms can render the ring sufficiently electron-poor to react under forcing conditions or with alternative activation methods like photoredox catalysis.[10]
2,3-Difluorophenol & 2,4-Difluorophenol: Without additional activating groups, neither isomer is highly reactive towards traditional SNAr. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[9]
-
For 2,3-difluorophenol , a nucleophile could attack C2 or C3. The phenoxide ion (formed under basic conditions) is strongly electron-donating, which deactivates the ring towards nucleophilic attack, making the reaction challenging.
-
For 2,4-difluorophenol , a nucleophile could attack C2 or C4. The fluorine at C4 is para to the hydroxyl group, and the fluorine at C2 is ortho. If the ring were activated by another substituent (e.g., a nitro group at C5 or C3), the relative positions would become critical in determining which fluorine is more readily displaced.
Overall, predicting the relative reactivity in SNAr is less straightforward than in EAS without further ring activation. However, both isomers serve as substrates for reactions like the Ullmann condensation, where a phenoxide displaces a halide on another aromatic ring, typically with copper catalysis.[11]
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize conditions based on their specific substrates and laboratory setup.
Protocol 1: Comparative Nitration of Difluorophenols (EAS)
This protocol provides a framework for comparing the reactivity of 2,3- and 2,4-difluorophenol towards electrophilic nitration.
Materials:
-
2,3-Difluorophenol or 2,4-Difluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry flask, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. With continuous stirring, slowly add concentrated nitric acid (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.[12]
-
Reaction: In a separate flask, dissolve the difluorophenol isomer (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the phenol solution over 30 minutes. The internal temperature must be maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction at 0-10 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (e.g., 1-4 hours).[12]
-
Work-up: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude nitrated product.
-
Analysis: Purify the product by column chromatography or recrystallization. Characterize the product(s) by NMR and MS to determine the regioselectivity. Compare the reaction time and isolated yield between the two isomers to assess relative reactivity.
Figure 2: Experimental workflow for the nitration of difluorophenols.
Protocol 2: O-Arylation of a Heterocyclic Halide (Ullmann Condensation)
This protocol describes a typical application of difluorophenols as nucleophiles in a copper-catalyzed cross-coupling reaction.
Materials:
-
2,3-Difluorophenol or 2,4-Difluorophenol
-
Aryl or Heteroaryl Halide (e.g., 6-chloropyrimidine derivative)
-
Copper(I) Iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene or DMF
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), 2,3- or 2,4-difluorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).[11]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Compare the yields obtained from the two different isomers to evaluate their relative performance as nucleophiles in this coupling reaction.
Figure 3: Key stages in a copper-catalyzed O-arylation reaction.
Conclusion
The reactivity of 2,3-difluorophenol and 2,4-difluorophenol is fundamentally dictated by the location of the fluorine atoms relative to the strongly activating hydroxyl group.
-
For electrophilic aromatic substitution , 2,3-difluorophenol is predicted to be significantly more reactive than 2,4-difluorophenol. This is because its C6 position, which is para to the hydroxyl group, is sterically accessible and electronically activated, providing a clear and favorable site for electrophilic attack. In contrast, the most activated positions in 2,4-difluorophenol are blocked, leading to slower reaction rates and potentially more complex product mixtures.
-
For nucleophilic aromatic substitution , the relative reactivity is less predictable without additional activating substituents on the aromatic ring. While the C-F bond is a good leaving group for SNAr, the strong electron-donating character of the phenoxide anion (under basic conditions) disfavors the reaction for both isomers. Their utility in this context is more pronounced as the nucleophilic component in coupling reactions like the Ullmann condensation.
This guide provides a theoretical framework and practical starting points for researchers utilizing these versatile building blocks. Direct experimental comparison under identical conditions is recommended to quantify the reactivity differences for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 4. 2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Difluorophenol CAS#: 367-27-1 [m.chemicalbook.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of fluorinated phenols is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. The unique physicochemical properties imparted by fluorine atoms necessitate robust analytical methods for their determination. This guide provides a comparative overview of commonly employed analytical techniques for the quantification of fluorinated phenols, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document summarizes their performance characteristics, provides detailed experimental protocols, and offers a visual representation of a typical analytical workflow. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical challenges, such as required sensitivity, sample matrix complexity, and available instrumentation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of fluorinated phenols. It is important to note that direct experimental cross-validation studies for a wide range of fluorinated phenols are not always available in published literature. Therefore, some of the presented data is based on validated methods for structurally similar phenolic compounds and should be considered illustrative.[1][2]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.998[3][4][5] | > 0.995[6] | > 0.999[7][8] |
| Accuracy (% Recovery) | 95 - 105%[9] | 90 - 110% | 98 - 102%[8] |
| Precision (%RSD) | < 5%[6] | < 10% | < 15%[7][8] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L[10] | 0.001 - 1 µg/L[11][12] | 0.005 - 0.1 µg/L[8] |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L[10] | 0.01 - 5 µg/L[13] | 0.01 - 0.5 µg/L[8] |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions, instrumentation, and the specific fluorinated phenol of interest.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix (e.g., water, soil, biological fluids).
a) Liquid Samples (e.g., Water, Plasma)
-
Solid-Phase Extraction (SPE): This is a common technique for cleanup and preconcentration of analytes from liquid samples.[14][15]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18, HLB) with an appropriate solvent (e.g., methanol) followed by water.
-
Loading: Pass the acidified water sample (pH < 2) through the cartridge.[14]
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the fluorinated phenols with a small volume of a strong organic solvent (e.g., methylene chloride, acetonitrile).[14]
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous sample to acidic conditions (pH < 2).
-
Extract the sample with a water-immiscible organic solvent (e.g., methyl-tert-butyl ether, dichloromethane).[16]
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it before analysis.
-
b) Solid Samples (e.g., Soil, Tissue)
-
Solvent Extraction:
-
Homogenize the solid sample.
-
Extract the sample with an appropriate organic solvent or solvent mixture (e.g., acetone/hexane) using techniques like sonication or Soxhlet extraction.[17]
-
The resulting extract can then be cleaned up using SPE as described above.
-
GC-MS Analysis (with Derivatization)
For GC analysis, polar phenolic hydroxyl groups need to be derivatized to increase volatility and improve chromatographic performance.[18]
a) Derivatization Protocol (Acetylation):
-
To the dried sample extract, add a derivatizing agent such as acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).[10]
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
After cooling, the derivatized sample is ready for injection into the GC-MS.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 60°C, ramp to 300°C).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16]
HPLC-UV Analysis
HPLC-UV is a robust and cost-effective method for the quantification of fluorinated phenols, especially at higher concentrations.[1]
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.[19][20]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[4][19]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.
-
UV Detection: The wavelength is set at the absorbance maximum of the specific fluorinated phenol.[19]
LC-MS/MS Analysis
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[8]
a) Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system is often preferred for better resolution and faster analysis times.[21]
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: Similar to HPLC-UV, using high-purity solvents and additives (e.g., formic acid or ammonium formate).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for phenols.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, providing high selectivity and sensitivity.[15]
Mandatory Visualization
Caption: Experimental workflow for fluorinated phenol quantification.
Conclusion
The selection of an appropriate analytical method for the quantification of fluorinated phenols is a critical decision that impacts the quality and reliability of research and development outcomes. HPLC-UV offers a cost-effective and robust solution for routine analysis of less complex samples. GC-MS, particularly with derivatization, provides high selectivity and is well-suited for a wide range of fluorinated phenols. For applications demanding the highest sensitivity and selectivity, especially in complex biological or environmental matrices, LC-MS/MS stands out as the gold standard. It is imperative that any chosen method is fully validated in the specific sample matrix to ensure accurate and precise results that meet the rigorous demands of scientific research and regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Analytical method validation for quantitative estimation of acifluorfen by using rp-hplc | International Journal of Current Research [journalcra.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Monitoring of phenols in natural waters and bottom sediments: preconcentration on a magnetic sorbent, GC–MS analysis, and weather observations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. NEMI Method Summary - 528 [nemi.gov]
- 15. agilent.com [agilent.com]
- 16. www2.gov.bc.ca [www2.gov.bc.ca]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. impactfactor.org [impactfactor.org]
- 19. ajpaonline.com [ajpaonline.com]
- 20. turkjps.org [turkjps.org]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
Safety Operating Guide
Proper Disposal of 4-Butoxy-2,3-difluorophenol: A Safety and Operations Guide
For Immediate Reference: This document outlines the essential procedures for the safe disposal of 4-Butoxy-2,3-difluorophenol, designed for laboratory and chemical handling professionals.
The proper disposal of this compound is critical to ensure the safety of personnel and the protection of the environment. This guide provides a step-by-step protocol based on available safety data sheets and general best practices for chemical waste management. Adherence to local, state, and federal regulations is mandatory.
Hazard and Safety Summary
This compound is a chemical compound intended for research and development purposes.[1] While specific hazard classifications can vary, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and operating within a controlled environment such as a chemical fume hood.[1]
| Hazard Category | Recommendation |
| Eye Contact | Wear tightly fitting safety goggles.[1] In case of contact, rinse with large amounts of water for at least 20 minutes and seek immediate medical attention.[1] |
| Skin Contact | Handle with impermeable gloves and wear appropriate protective clothing.[1] If contact occurs, wash the affected area with plenty of water and soap and remove contaminated clothing immediately.[1] |
| Inhalation | Use only under a chemical fume hood with adequate ventilation to avoid breathing vapors, mist, or gas.[1] |
| Ingestion | Do not eat, drink, or smoke when handling. If swallowed, rinse mouth (if the person is conscious) and contact a poison center or physician.[1] |
| Fire Hazard | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal environmental regulations.[2] This typically involves treating the substance as hazardous waste.
-
Waste Identification and Segregation:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., GHS pictograms).[1]
-
-
Storage:
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collect the absorbed material into an airtight container for disposal as hazardous waste.[1]
-
Ensure adequate ventilation and remove all sources of ignition during cleanup.[1]
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Complete all necessary waste manifest forms as required by your institution and regulatory agencies.
-
Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[2]
-
Disposal Workflow
Figure 1. Disposal Workflow for this compound
References
Essential Safety and Logistics for Handling 4-Butoxy-2,3-difluorophenol
Hazard Identification and Personal Protective Equipment
4-Butoxy-2,3-difluorophenol is classified with a GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Given the lack of comprehensive toxicological data, it is prudent to treat this chemical with a high degree of caution, assuming it may have corrosive and toxic properties similar to other phenolic compounds.[2][3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles and a face shield.[1][3][5][6][7] | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber, or double-layered nitrile).[1][2][3] A lab coat and, for larger quantities or splash potential, a chemical-resistant apron.[3][5] | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[4] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed. |
Operational Plan for Handling
A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory space. The use of a chemical fume hood is strongly recommended for all manipulations of this compound.[1][2][5]
-
Locate the nearest safety shower and eyewash station, and confirm they are accessible and operational.[2][3][5]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
-
-
Donning Personal Protective Equipment (PPE):
-
Wear a clean, fully buttoned lab coat.
-
Put on safety glasses with side-shields or chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[3][7]
-
Wear the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.[3]
-
-
Chemical Handling:
-
Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the lab coat.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Emergency Procedures
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][2]
-
Collect the contaminated material into a suitable, labeled container for hazardous waste disposal.[2][8]
-
Clean the spill area with soap and water.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact the appropriate emergency response team for your facility.
-
Provide responders with the Safety Data Sheet for this compound.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists. For significant exposure, drenching with a safety shower is necessary.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Collection and Disposal Procedure:
-
Identify Waste: Designate all materials contaminated with this compound, including unused product, contaminated labware, and spill cleanup materials, as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1] Collect halogenated organic wastes in a designated, separate, and properly labeled container.[9][10][11]
-
Container Management:
-
Use a compatible and properly labeled hazardous waste container. The container must be kept tightly closed except when adding waste.[10]
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. sc.edu [sc.edu]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
